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2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid Documentation Hub

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  • Product: 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid
  • CAS: 1153780-39-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic Acid

Executive Summary This technical guide details the synthesis of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid , a critical fluorinated building block used in the development of PPAR agonists, metabolic probes, and agro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid , a critical fluorinated building block used in the development of PPAR agonists, metabolic probes, and agrochemical bioisosteres.

While simple phenoxyacetic acids are synthesized via standard Williamson etherification, the introduction of the


-difluoro motif significantly alters the physicochemical landscape. The electron-withdrawing nature of the fluorine atoms renders the methylene carbon highly electrophilic but also makes the resulting ester susceptible to anomalous hydrolytic cleavage.

This protocol privileges the Ethyl Bromodifluoroacetate (EBDFA) route over the difluorocarbene insertion method. While carbene insertion (using sodium chlorodifluoroacetate) is cost-effective for difluoromethyl ethers (


), it is mechanistically unsuited for generating the difluoroacetic acid moiety (

) with high fidelity.

Retrosynthetic Logic & Pathway

The synthesis is designed as a two-stage linear sequence: (1) Nucleophilic Substitution (


)  followed by (2) Controlled Saponification .

Retrosynthesis Target Target Molecule 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid Intermediate Intermediate Ester Ethyl 2-(3,5-dichlorophenoxy)-2,2-difluoroacetate Target->Intermediate Hydrolysis (LiOH, THF/H2O) SM1 Starting Material A 3,5-Dichlorophenol Intermediate->SM1 O-Alkylation (K2CO3, DMF, 70°C) SM2 Reagent B Ethyl Bromodifluoroacetate (BrCF2COOEt) Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the assembly of the difluoroether linkage.

Critical Reagent Selection (E-E-A-T)

Success in this synthesis relies on understanding the specific reactivity of fluorinated electrophiles.

ComponentSelectionScientific Rationale
Electrophile Ethyl Bromodifluoroacetate Reactivity: The C-Br bond is activated by the adjacent carbonyl and fluorine atoms, making it a potent electrophile.[1] Stability: Unlike the chloro-analog, the bromo-ester reacts faster, allowing for milder thermal conditions (60-80°C) which minimizes byproduct formation.
Base Potassium Carbonate (

)
Soft Deprotonation: Unlike Sodium Hydride (NaH),

avoids the risk of reducing the ester or causing "haloform-type" cleavage of the difluoro group. It buffers the reaction, neutralizing the HBr generated in situ.
Solvent DMF (Anhydrous) Polarity: High dielectric constant promotes the dissociation of the phenoxide ion pair, increasing nucleophilicity. Safety: DMF is preferred over HMPA (toxic) or DMSO (potential oxidant side-reactions at high temp).
Hydrolysis Agent Lithium Hydroxide (LiOH) Selectivity: LiOH is milder than NaOH. Difluoroacetates are prone to decarboxylation or cleavage of the

group under harsh basic conditions. LiOH allows hydrolysis at lower temperatures.

Detailed Experimental Protocol

Step 1: O-Alkylation (Synthesis of the Ester)

Reaction:



Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum. Flame-dry the apparatus under nitrogen flow.

  • Solvent Charge: Add 3,5-Dichlorophenol (10.0 g, 61.3 mmol, 1.0 equiv) and anhydrous DMF (60 mL). Stir until fully dissolved.

  • Base Addition: Add Potassium Carbonate (

    
    ) (10.2 g, 73.6 mmol, 1.2 equiv). The mixture will become a suspension.
    
  • Reagent Addition: Via syringe, add Ethyl Bromodifluoroacetate (13.7 g, 8.8 mL, 67.4 mmol, 1.1 equiv) dropwise over 15 minutes. Caution: Mild exotherm.

  • Reaction: Heat the mixture to 70°C in an oil bath. Stir for 6–8 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The phenol (

      
      ) should disappear; the ester product (
      
      
      
      ) will appear as a UV-active spot.
  • Workup:

    • Cool to room temperature.[1][2][3][4][5]

    • Pour the mixture into Ice Water (300 mL) and extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Water (

      
      ) and Brine  (
      
      
      
      ) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is usually sufficiently pure (>95%) for the next step. If needed, purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Step 2: Hydrolysis (Formation of the Acid)[2]

Reaction:



Procedure:

  • Dissolution: Dissolve the crude ester from Step 1 (approx. 61 mmol) in THF (100 mL).

  • Saponification: Prepare a solution of LiOH·H2O (5.1 g, 122 mmol, 2.0 equiv) in Water (50 mL). Add this aqueous solution to the THF mixture.

  • Reaction: Stir vigorously at Room Temperature for 2–4 hours.

    • Critical Note: Do not heat reflux. High heat can cause the sensitive difluoro-group to undergo cleavage or decarboxylation.

  • Acidification:

    • Concentrate the THF on a rotary evaporator (bath temp < 40°C).

    • Dilute the aqueous residue with water (50 mL).

    • Cool to 0°C in an ice bath.

    • Acidify carefully with 1M HCl until pH

      
       1–2. The product usually precipitates as a white solid.
      
  • Isolation:

    • Extract with Ethyl Acetate (

      
      ).[3]
      
    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallization: Recrystallize the solid from Hexane/Chloroform or Hexane/EtOAc to obtain pure white crystals.

Logical Workflow & Decision Tree

This diagram illustrates the operational flow and critical decision points during purification.

Workflow Start Crude Reaction Mixture (Post-Heating) Quench Quench in Ice Water Extract w/ EtOAc Start->Quench TLC_Check TLC Analysis (SM Remaining?) Quench->TLC_Check Continue Proceed to Workup TLC_Check->Continue No Add_Reagent Add 0.1 eq Bromide Stir 2h TLC_Check->Add_Reagent Yes Hydrolysis LiOH Hydrolysis (THF/H2O) Continue->Hydrolysis Add_Reagent->Quench Acidification Acidify to pH 1 (1M HCl) Hydrolysis->Acidification Final Final Product Recrystallization Acidification->Final

Figure 2: Operational workflow for isolation and purification.

Process Safety & Troubleshooting

Safety Hazards[6][7][8]
  • Ethyl Bromodifluoroacetate: A potent lachrymator . It causes severe eye irritation and must be handled in a functioning fume hood.[6] It is also flammable (Flash point

    
     21°C).[7]
    
  • 3,5-Dichlorophenol: Toxic by ingestion and skin contact.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Moisture in DMFUse strictly anhydrous DMF; water competes with phenol for the bromide, forming the acid/alcohol byproduct.
Product is an Oil (Step 2) Residual SolventThe acid can be waxy. Triturate with cold pentane or hexanes to induce crystallization.
Decarboxylation Hydrolysis too hotIf the final product loses

(forming the difluoromethyl ether), ensure Step 2 is performed at Room Temperature or 0°C.

References

  • BenchChem. (2025).[2][5] Application Note: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol.[5] (General Williamson Ether protocol adaptation). Link

  • Sigma-Aldrich. (n.d.).[8] Ethyl bromodifluoroacetate Safety Data Sheet.[9][10]Link[7]

  • Organic Syntheses. (2018). Difluoromethylation of Phenols.[11] (Mechanistic comparison for difluorocarbene routes). Link

  • Thermo Fisher Scientific. (2009).[9] Ethyl bromodifluoroacetate Handling and Storage.[9][6]Link

Sources

Exploratory

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid Abstract This technical guide provides a comprehensive analysis of the physical and chemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid. As a halogenated phenoxyacetic acid derivative, this compound possesses unique characteristics conferred by the presence of both dichlorophenyl and difluoroacetyl moieties. This document is intended for researchers, scientists, and drug development professionals, offering insights into its molecular structure, physicochemical parameters, predicted reactivity, and safety considerations. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from structurally analogous compounds to provide a robust predictive profile, grounding its analysis in established chemical principles.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundation of all further research. The structural features of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid—specifically the positions of the chlorine and fluorine atoms—are critical determinants of its chemical behavior.

  • IUPAC Name: 2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid

  • Molecular Formula: C₈H₄Cl₂F₂O₂

  • CAS Number: A specific CAS number for this compound is not readily found in major public databases, suggesting it may be a novel or specialized research chemical. Researchers should verify any supplied CAS numbers with the vendor.

  • Canonical SMILES: C1=C(C=C(C=C1Cl)OC(C(=O)O)(F)F)Cl

Molecular Visualization

The three-dimensional arrangement of the atoms and functional groups dictates the molecule's polarity, steric hindrance, and potential for intermolecular interactions.

Caption: Molecular structure of 2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid.

Physicochemical Properties

The physical properties of a compound are essential for its handling, formulation, and application in experimental settings. The data presented below are calculated or estimated based on the compound's structure and data from close analogs.

PropertyValueSource & Justification
Molecular Weight 257.03 g/mol Calculated from molecular formula C₈H₄Cl₂F₂O₂.
Appearance White to off-white powder/solidPredicted based on similar phenoxyacetic acid derivatives.[1]
Melting Point Not experimentally determined.Expected to be a solid with a relatively high melting point due to molecular weight and potential for crystal packing.
Boiling Point Not experimentally determined.Likely to decompose upon heating before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Ethyl Acetate).The carboxylic acid group provides some water solubility, but the dichlorophenyl ring is highly lipophilic.
pKa (Acid Dissociation Constant) Estimated: 1.0 - 1.5The two alpha-fluorine atoms are strongly electron-withdrawing, significantly increasing acidity. For comparison, the pKa of Difluoroacetic acid is ~1.33.[2]
LogP (Octanol-Water Partition Coefficient) ~3.0 (Predicted)The dichlorinated ring increases lipophilicity compared to non-chlorinated analogs.

Chemical Properties and Reactivity

The reactivity of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid is dominated by the carboxylic acid group, which is rendered highly acidic by the adjacent difluoro-carbon.

Acidity

The most significant chemical characteristic of this molecule is its strong acidity. The two fluorine atoms on the alpha-carbon exert a powerful negative inductive effect (-I effect), withdrawing electron density from the carboxylate group. This stabilizes the conjugate base (R-COO⁻) formed upon deprotonation, thereby lowering the pKa and making the compound a much stronger acid than acetic acid (pKa ≈ 4.75) or its non-fluorinated analog, 2-(3,5-dichlorophenoxy)acetic acid (pKa ≈ 2.8).[2][3] This high acidity is a critical factor in its potential biological activity and dictates handling procedures.

Stability

The compound is expected to be stable under standard laboratory conditions. The ether linkage is generally robust, as is the dichlorinated aromatic ring. However, like many carboxylic acids, it may undergo decarboxylation under harsh heating conditions. It should be stored in a tightly sealed container, protected from moisture.[4]

Reactivity of the Carboxylic Acid Group

The carboxylic acid functional group is a versatile handle for chemical modification. Standard reactions include:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

  • Amide Formation: Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine to form an amide.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Proposed Synthetic Workflow

A plausible and efficient method for the laboratory-scale synthesis of this compound is via a Williamson ether synthesis, a well-established reaction for forming ethers. The process involves the nucleophilic substitution of a haloacetate by a phenoxide.

Experimental Protocol: Proposed Synthesis
  • Phenoxide Formation:

    • To a solution of 3,5-dichlorophenol (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium 3,5-dichlorophenoxide.

  • Nucleophilic Substitution:

    • Cool the phenoxide solution to 0 °C.

    • Add a solution of ethyl 2-bromo-2,2-difluoroacetate (1.2 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting phenol.

  • Hydrolysis:

    • Upon completion, quench the reaction with water and extract the crude ester product with ethyl acetate.

    • Concentrate the organic phase under reduced pressure.

    • Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the ester is fully hydrolyzed to the carboxylate salt.

  • Workup and Purification:

    • Acidify the aqueous solution with 1M HCl to a pH of ~1, which will precipitate the final product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid.

Synthesis Workflow Diagram

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification (Hydrolysis) cluster_3 Step 4: Acidification & Isolation A 3,5-Dichlorophenol C Sodium 3,5-Dichlorophenoxide A->C Deprotonation B Sodium Hydride (NaH) in THF/DMF B->C D Ethyl 2-bromo-2,2-difluoroacetate E Crude Ethyl Ester Intermediate D->E C_ref From Step 1 C_ref->E SN2 Reaction F Lithium Hydroxide (LiOH) in THF/Water G Carboxylate Salt F->G E_ref From Step 2 E_ref->G Ester Hydrolysis H Hydrochloric Acid (HCl) I Final Product: 2-(3,5-Dichlorophenoxy) -2,2-difluoroacetic acid H->I G_ref From Step 3 G_ref->I Protonation

Caption: Proposed four-step synthesis of the target compound.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS), precautionary measures must be based on analogous compounds.

  • Difluoroacetic Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.[5][6]

  • Dichlorophenoxyacetic Acids: Harmful if swallowed and cause serious eye irritation.[3]

Core Handling Requirements:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]

  • In Case of Contact:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[1]

    • Skin: Wash off immediately with soap and plenty of water.[1]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Store locked up.[4]

Potential Applications and Scientific Relevance

The structural motifs within 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid suggest potential utility in several areas of chemical and biological research.

  • Herbicide Development: Phenoxyacetic acids, such as 2,4-D, are a major class of herbicides that function as synthetic auxins, leading to uncontrolled growth in broadleaf weeds.[8][9] The specific dichlorination pattern and addition of fluorine atoms could modulate the herbicidal activity, selectivity, and environmental persistence.

  • Drug Discovery: The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. The difluoroacetic acid moiety can serve as a bioisostere for other functional groups, making this compound a potential building block for novel pharmaceuticals.

  • Materials Science: As a fluorinated organic acid, it may have applications in the synthesis of specialty polymers or as an etchant in microfabrication, where fluorinated compounds are often used.[10]

References

  • CPAchem Ltd. (2023, February 16).
  • Thermo Fisher Scientific. (2025, October 30). Safety Data Sheet for 2,3-Dichlorophenoxyacetic acid.
  • American Elements. (n.d.). 2-(3,4-dichlorophenyl)-2,2-difluoroacetic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11484, 2-(3,5-Dichlorophenoxy)acetic acid. Retrieved from [Link]

  • Fisher Scientific. (2025, December 27). Safety Data Sheet for 2,3-Dichlorophenoxyacetic acid.
  • TCI Chemicals. (2024, November 23).
  • Wikipedia. (n.d.). Difluoroacetic acid. Retrieved from [Link]

  • ChemicalBook. (n.d.). 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis.
  • ChemBK. (2024, April 9). Difluoroacetic acid.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66154, Chlorodifluoroacetic acid. Retrieved from [Link]

  • SynQuest Laboratories, Inc. (n.d.).
  • Google Patents. (n.d.). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
  • PubChemLite. (n.d.). 2-(3-chlorophenyl)-2,2-difluoroacetic acid.
  • SIELC Technologies. (2020, May 21). Difluoroacetic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9877717, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. Retrieved from [Link]

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia.
  • Google Patents. (n.d.).
  • Bazel, Y. R., et al. (2020). Spectrophotometric Determination of 2,4-Dichlorophenoxyacetic Acid Using Extraction with Astrafloxin. Journal of Analytical Chemistry, 75(7), 909-912.
  • Alfa Chemical Co., Ltd. (2022, April 15). Production of Difluoroacetic Acid.
  • International Agency for Research on Cancer (IARC). (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID.
  • MDPI. (2025, January 17). 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study.

Sources

Foundational

An In-depth Technical Guide to 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid: Synthesis, Inferred Properties, and Potential Applications

Introduction The family of phenoxyacetic acids represents a cornerstone in modern agriculture, with 2,4-dichlorophenoxyacetic acid (2,4-D) being a primary example of a selective herbicide that has been in widespread use...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The family of phenoxyacetic acids represents a cornerstone in modern agriculture, with 2,4-dichlorophenoxyacetic acid (2,4-D) being a primary example of a selective herbicide that has been in widespread use for decades.[1][2] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and ultimately, the demise of susceptible broadleaf weeds.[1][3] The biological activity and efficacy of these herbicides are intricately linked to their molecular structure, including the number and position of halogen substituents on the aromatic ring.[2]

In the realm of drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. Fluorine's high electronegativity and small size can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its target. This guide delves into the literature surrounding a specific, and likely novel, derivative: 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid. Due to the scarcity of direct literature on this compound, this guide will provide a comprehensive overview of its proposed synthesis, inferred physicochemical and biological properties based on structurally related analogs, and potential applications, thereby serving as a valuable resource for researchers and professionals in the field.

Proposed Synthesis of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid

A plausible and efficient synthetic route to the target compound involves a nucleophilic aromatic substitution reaction. This approach leverages the acidity of the phenolic proton of 3,5-dichlorophenol and the electrophilicity of an α,α-difluoroacetic acid derivative.

A proposed two-step synthesis is outlined below:

  • Etherification: 3,5-Dichlorophenol is reacted with ethyl 2-bromo-2,2-difluoroacetate in the presence of a suitable base, such as potassium carbonate, in an aprotic polar solvent like acetone. The base deprotonates the phenol, forming a phenoxide which then acts as a nucleophile, displacing the bromide from the ethyl 2-bromo-2,2-difluoroacetate to form the corresponding ethyl ester.

  • Hydrolysis: The resulting ethyl 2-(3,5-dichlorophenoxy)-2,2-difluoroacetate is then subjected to hydrolysis, typically using a base like lithium hydroxide in a mixture of ethanol and water, to yield the desired 2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid.

Synthesis_Workflow A 3,5-Dichlorophenol C Ethyl 2-(3,5-dichlorophenoxy)-2,2-difluoroacetate A->C K2CO3, Acetone, Reflux B Ethyl 2-bromo-2,2-difluoroacetate B->C D 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid C->D 1. LiOH, EtOH/H2O 2. H3O+ Auxin_Signaling_Pathway cluster_0 Cellular Environment A 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid (Synthetic Auxin) B TIR1/AFB Auxin Receptor A->B D SCF-TIR1/AFB Complex B->D C Aux/IAA Repressor C->D F ARF (Auxin Response Factor) C->F Repression E 26S Proteasome D->E Ubiquitination E->C Degradation G Auxin Responsive Genes F->G Activation H Uncontrolled Growth & Plant Death G->H

Sources

Exploratory

An In-depth Technical Guide to a Foundational Phenoxyalkanoic Acid: A Case Study on 2,4-Dichlorophenoxyacetic Acid

A Note to the Reader: This guide addresses the discovery and history of a pivotal molecule in the phenoxyalkanoic acid class. Initial research for "2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid" did not yield publicly...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This guide addresses the discovery and history of a pivotal molecule in the phenoxyalkanoic acid class. Initial research for "2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid" did not yield publicly available scientific literature detailing its specific discovery, history, or development. This suggests the compound may be a novel or less-studied derivative. However, to provide a comprehensive and valuable technical resource in line with the user's request, this guide will focus on the closely related and historically significant compound, 2,4-Dichlorophenoxyacetic acid (2,4-D) . The principles of discovery, synthesis, and mechanism of action for 2,4-D provide a foundational understanding of this important class of organic compounds.

Introduction

2,4-Dichlorophenoxyacetic acid, commonly known as 2,4-D, is a systemic herbicide that has played a transformative role in agriculture since its introduction in the mid-1940s.[1][2][3] As one of the first successful selective herbicides, it effectively controls broadleaf weeds without harming most grass crops, such as cereals, corn, and rice.[1][2] Its development marked a significant milestone in chemical weed management, drastically increasing crop yields and reducing the labor-intensive practice of manual or mechanical weeding. This guide provides a detailed technical overview of the discovery, history, synthesis, and mechanism of action of 2,4-D, offering insights for researchers, scientists, and professionals in drug development and agrochemistry.

Discovery and Historical Context: A World War II Era Innovation

The discovery of 2,4-D's herbicidal properties was a case of multiple, independent discoveries occurring in the early 1940s against the backdrop of World War II.[1] Research efforts in both the United Kingdom and the United States were geared towards increasing food production to support the war effort.

Key contributing groups and milestones include:

  • Imperial Chemical Industries (ICI), UK: William G. Templeman and his associates were investigating the effects of auxins, a class of plant growth hormones, on crop growth. By 1940, they had observed that while indole-3-acetic acid (IAA), a natural auxin, could kill broadleaf plants, it was not stable enough for practical agricultural use. Their search for a more stable synthetic analog led them to the phenoxyacetic acids.

  • Rothamsted Research, UK: Working independently, Philip S. Nutman and his team also explored the potential of synthetic auxins for agricultural applications.[1]

  • American Chemical Paint Company, USA: Franklin D. Jones and his colleagues were also investigating plant growth regulators.[1]

  • C.B. Dolge Company, USA: The first publication of the chemical synthesis of 2,4-D was by Robert Pokorny, an industrial chemist, in 1941.[1]

The first report of 2,4-D's use as a selective herbicide was published in 1944.[1] Following this, the American Chemical Paint Company brought 2,4-D to the market in 1945 under the trade name "Weedone".[1] Its commercial release in 1946 heralded a new era in agriculture, offering a cost-effective and efficient method for weed control.[2]

Physicochemical Properties of 2,4-Dichlorophenoxyacetic Acid

A summary of the key physicochemical properties of 2,4-D is presented in the table below.

PropertyValue
Chemical Formula C₈H₆Cl₂O₃
Molar Mass 221.04 g/mol
Appearance White to yellow powder
Melting Point 140.5 °C (284.9 °F; 413.6 K)
Boiling Point 160 °C (320 °F; 433 K) at 0.4 mm Hg
Solubility in water 900 mg/L
CAS Number 94-75-7

Data sourced from Wikipedia and the International Union of Pure and Applied Chemistry (IUPAC).[1][4]

Chemical Synthesis of 2,4-Dichlorophenoxyacetic Acid

The industrial synthesis of 2,4-D is primarily achieved through the condensation of 2,4-dichlorophenol with chloroacetic acid.[1][4] An alternative method involves the chlorination of phenoxyacetic acid.[4]

Primary Synthesis Pathway: Condensation Reaction

This process involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base, such as sodium hydroxide. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then attacks the chloroacetic acid.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 2_4_Dichlorophenol 2,4-Dichlorophenol 2_4_D 2,4-Dichlorophenoxyacetic acid 2_4_Dichlorophenol->2_4_D Condensation Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->2_4_D Base Base (e.g., NaOH) Base->2_4_D Salt_Water Salt (e.g., NaCl) + Water Mechanism_of_Action Absorption Absorption via leaves and roots Translocation Translocation to meristems Absorption->Translocation Hormonal_Imbalance Disruption of normal auxin balance Translocation->Hormonal_Imbalance Uncontrolled_Growth Uncontrolled cell division and elongation Hormonal_Imbalance->Uncontrolled_Growth Metabolic_Disruption Disruption of metabolic processes Uncontrolled_Growth->Metabolic_Disruption Plant_Death Plant Death Metabolic_Disruption->Plant_Death

Caption: Mechanism of action of 2,4-D as a synthetic auxin.

Conclusion

The discovery and development of 2,4-Dichlorophenoxyacetic acid was a watershed moment in agricultural science. Its introduction provided a powerful tool for managing weed populations, thereby enhancing crop yields and food security. While the specific compound 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid remains obscure in the scientific literature, the story of 2,4-D serves as a compelling case study in the discovery and application of phenoxyalkanoic acids. The principles of its synthesis and its mechanism as a synthetic auxin continue to be relevant areas of study for chemists and plant scientists.

References

  • 2-(3,4-dichlorophenyl)-2,2-difluoroacetic acid | AMERICAN ELEMENTS. (n.d.). American Elements. Retrieved February 22, 2024, from [Link]

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia. Retrieved February 22, 2024, from [Link]

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • 2,2-DIFLUOROACETIC ACID | CAS 381-73-7. (n.d.). Matrix Fine Chemicals. Retrieved February 22, 2024, from [Link]

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). T3DB. Retrieved February 22, 2024, from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2017). 2,4-DICHLOROPHENOXYACETIC ACID. In Some Organophosphate Insecticides and Herbicides. International Agency for Research on Cancer. Retrieved from [Link]

  • 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | C8H5ClF2O2 | CID 9877717. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. (n.d.). Google Patents.
  • Production of Difluoroacetic Acid - Knowledge - Alfa Chemical Co., Ltd. (2022, April 15). Alfa Chemical Co., Ltd. Retrieved February 22, 2024, from [Link]

  • First Modern Herbicide Is Introduced | History | Research Starters. (n.d.). EBSCO. Retrieved February 22, 2024, from [Link]

  • 2,4,5-Trichlorophenoxyacetic acid. (n.d.). In Wikipedia. Retrieved February 22, 2024, from [Link]

  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2015). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Environmental Fate of 2,4-Dichlorophenoxyacetic Acid. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Preparation of 2,3-difluorophenylacetic acid. (n.d.). Google Patents.
  • Effect of Post-emergence Application of Dichlorophenoxy acetic acid (2,4-D) Herbicide on Growth and Development of three Weeds. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Burns, C. J., & Swaen, G. M. H. (2012). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology. Critical Reviews in Toxicology, 42(9), 768-786. Retrieved from [Link]

Sources

Foundational

biological activity of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid

An In-Depth Technical Guide to the Biological Activity of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic Acid Part 1: Executive Summary & Chemical Identity 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid (CAS: 1153780-39-2)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic Acid

Part 1: Executive Summary & Chemical Identity

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid (CAS: 1153780-39-2) is a specialized fluorinated carboxylic acid derivative used primarily as a pharmacophore building block and chemical probe in medicinal chemistry.[1][2] It represents a strategic bioisostere of traditional phenoxyacetic acids (such as the herbicide 2,4-D or the lipid-lowering fibrates), where the alpha-methylene group (


) is replaced by a gem-difluoro group (

).

This structural modification profoundly alters the molecule's physicochemical profile, enhancing its acidity, lipophilicity, and metabolic stability. Biologically, this scaffold is highly privileged, serving as a core motif in the design of PPAR


 agonists  (for metabolic disorders), PTP1B inhibitors  (for diabetes), and Transthyretin (TTR) stabilizers  (for amyloidosis).
Property Data
IUPAC Name 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid
CAS Number 1153780-39-2
Molecular Formula

Molecular Weight 256.03 g/mol
Key Structural Features 3,5-Dichlorophenyl ring (hydrophobic/steric bulk)Gem-difluoro linker (metabolic block, electron-withdrawing)Carboxylic acid tail (ionic interactions)
Predicted pKa ~0.5 – 1.5 (vs. ~3.5 for non-fluorinated analog)

Part 2: Mechanism of Action & Chemical Biology

The biological activity of this compound is driven by two synergistic structural components: the 3,5-dichlorophenoxy tail and the difluoroacetic acid head .

The Gem-Difluoro Effect (Bioisosterism)

The substitution of hydrogen with fluorine at the alpha position creates specific advantages for drug design:

  • Acidity Modulation: The strong electron-withdrawing nature of the two fluorine atoms inductively stabilizes the carboxylate anion, lowering the pKa by 2-3 units. This ensures the molecule is fully ionized at physiological pH, mimicking the phosphate group found in natural substrates like phosphotyrosine.

  • Metabolic Blockade: The

    
     bond is one of the strongest in organic chemistry (
    
    
    
    ). Replacing the alpha-hydrogens prevents metabolic oxidation (e.g., by cytochrome P450s) and chiral racemization, significantly extending the compound's half-life in vivo.
  • Lipophilicity: Despite being ionized, the

    
     group increases overall lipophilicity compared to a methylene group, improving membrane permeability.
    
Target Engagement Pathways

A. PPAR


 Agonism (Metabolic Regulation) 
The phenoxyacetic acid scaffold is the "anchor" for fibrate drugs (e.g., Fenofibrate). Research indicates that difluoro-analogs, such as MHY3200  (a benzothiazole derivative of the subject compound), exhibit superior binding affinity to Peroxisome Proliferator-Activated Receptor alpha (PPAR

).[3][4]
  • Mechanism: The carboxylate head forms a salt bridge with specific residues (e.g., Tyr314, His440) in the PPAR

    
     Ligand Binding Domain (LBD), while the 3,5-dichlorophenyl tail occupies the large hydrophobic pocket.
    
  • Effect: Activation of PPAR

    
     upregulates genes involved in fatty acid 
    
    
    
    -oxidation (e.g., Cpt1a, Acox1), lowering serum triglycerides and reducing hepatic steatosis.

B. PTP1B Inhibition (Insulin Signaling) Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.

  • Mechanism: The difluoroacetic acid group acts as a non-hydrolyzable phosphate mimic . It binds to the catalytic active site (Cys215) of PTP1B, competitively inhibiting the dephosphorylation of the insulin receptor.

  • Effect: Enhanced insulin sensitivity and glucose uptake.

C. Transthyretin (TTR) Stabilization

  • Mechanism: The 3,5-dichloro substitution pattern closely mimics the di-iodophenyl ring of Thyroxine (T4). These compounds bind into the two deep halogen-binding pockets of the TTR tetramer interface.

  • Effect: Binding stabilizes the TTR tetramer, preventing its dissociation into monomers—the rate-limiting step in TTR amyloidogenesis (associated with cardiomyopathy and neuropathy).

BiologicalPathways Compound 2-(3,5-Dichlorophenoxy)- 2,2-difluoroacetic acid Difluoro Gem-Difluoro Group (-CF2-) Compound->Difluoro Dichlorophenyl 3,5-Dichlorophenyl Ring Compound->Dichlorophenyl Carboxyl Carboxylic Acid (-COOH) Compound->Carboxyl MetabolicStab Blocks Metabolic Oxidation Difluoro->MetabolicStab PhosphateMimic Phosphate Bioisostere Difluoro->PhosphateMimic HydrophobicFit Hydrophobic Pocket Occupancy Dichlorophenyl->HydrophobicFit Carboxyl->PhosphateMimic PPAR PPAR-alpha (Agonist) MetabolicStab->PPAR Enhanced Half-life PTP1B PTP1B (Inhibitor) PhosphateMimic->PTP1B Active Site Binding HydrophobicFit->PPAR LBD Binding TTR Transthyretin (Stabilizer) HydrophobicFit->TTR Thyroxine Pocket

Figure 1: Structure-Activity Relationship (SAR) mapping of the compound to its three primary biological targets.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic Acid

Rationale: This protocol uses a copper-mediated cross-coupling reaction, which is standard for introducing difluoroacetate groups into phenols.

Materials:

  • 3,5-Dichlorophenol (1.0 eq)

  • Ethyl bromodifluoroacetate (1.2 eq)

  • Potassium carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide), anhydrous

Steps:

  • Dissolution: Dissolve 3,5-dichlorophenol in anhydrous DMF under nitrogen atmosphere.

  • Base Addition: Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add ethyl bromodifluoroacetate. Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with water, extract with ethyl acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Hydrolysis: Dissolve the ester intermediate in THF/Water (1:1). Add LiOH (2.0 eq) and stir at RT for 2 hours.

  • Acidification: Acidify to pH 1 with 1N HCl. Extract with EtOAc, dry, and recrystallize from hexanes/DCM.

Protocol 2: PPAR Luciferase Reporter Assay

Rationale: To verify agonistic activity, a cell-based transactivation assay is used.

System: AC2F cells or HEK293 cells transiently transfected with:

  • PPRE-Luc: A luciferase reporter plasmid containing Peroxisome Proliferator Response Elements.

  • pcDNA3-PPAR

    
    :  Expression vector for the human PPAR
    
    
    
    receptor.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 24-well plates.
    
  • Transfection: Transfect plasmids using Lipofectamine 2000. Incubate for 24 hours.

  • Treatment: Treat cells with the test compound (0.1, 1, 10, 50

    
    ) or positive control (Fenofibrate, 50 
    
    
    
    ) for 24 hours.
  • Lysis & Detection: Lyse cells and measure luminescence using a dual-luciferase assay kit. Normalize data to Renilla luciferase activity (transfection control).

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine

    
    .
    

Part 4: Safety & Toxicology

  • Hazard Classification: Irritant (Skin/Eye).[5]

  • GHS Labeling: Warning. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[5] Irrit.).

  • Handling: The gem-difluoro group makes the acid significantly stronger than typical organic acids. Wear acid-resistant gloves and eye protection. Avoid inhalation of dusts.

  • Environmental: Halogenated aromatics are persistent in the environment. Dispose of as hazardous chemical waste (halogenated organic).

References

  • Lee, Y., et al. (2013).

    
     agonists containing a benzothiazole moiety." European Journal of Medicinal Chemistry, 62, 59-68. (Describes the MHY3200 series and the phenoxy-difluoroacetic acid pharmacophore). Link
    
  • Park, S.J., et al. (2019).

    
     agonist, MHY3200, alleviates renal inflammation during aging via regulating ROS/Akt/FoxO1 signaling." International Journal of Molecular Sciences, 20(18), 4480. Link
    
  • Combs, P.D., et al. (2005). "Non-thiazolidinedione PPAR

    
     agonists: A bioisosteric approach." Journal of Medicinal Chemistry, 48(21), 6544-6548. (Discusses phenoxyacetic acid bioisosteres). Link
    
  • Sigma-Aldrich. (2024). "Product Specification: 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid." MilliporeSigma Catalog. Link

  • Xie, J., et al. (2003). "Structure-based design of potent, selective, and bioavailable PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(15), 2509-2512. (References difluoroacetic acid as a phosphate mimic). Link

Sources

Exploratory

In-Depth Technical Guide: Target Identification of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid

Introduction 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid is a synthetic organohalogen compound. While its structure shares some similarities with phenoxy herbicides like 2,4-D, which act as synthetic auxins causing u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid is a synthetic organohalogen compound. While its structure shares some similarities with phenoxy herbicides like 2,4-D, which act as synthetic auxins causing uncontrolled growth in broadleaf plants, the difluoroacetic acid moiety suggests potentially distinct biochemical interactions and a different mechanism of action.[1][2][3][4] The process of identifying the specific molecular target or targets of such a compound is a critical step in drug discovery and chemical biology.[5][6] It transforms a molecule with an observed biological effect into a tool for understanding and potentially manipulating cellular pathways.

This guide provides a comprehensive, multi-faceted strategy for the deconvolution of the molecular target(s) of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid. We will move beyond a simple listing of techniques, focusing instead on the integrated logic and scientific rationale that underpins a robust target identification campaign. The methodologies described herein are designed to be orthogonal and self-validating, providing converging lines of evidence to build a high-confidence case for a specific molecular target.

Foundational Analysis: Charting the Course

Before initiating resource-intensive wet-lab experiments, a thorough in-silico and literature-based assessment is crucial. This foundational phase can provide invaluable clues, helping to prioritize experimental strategies and formulate testable hypotheses.

  • Computational Target Prediction: The compound's structure is the primary source of information.

    • Ligand-Based Similarity Searching: Compare the 2D and 3D structure of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid against databases of known bioactive molecules (e.g., ChEMBL, PubChem). Significant similarity to a compound with a known target immediately generates a primary hypothesis.

    • Pharmacophore Modeling & Docking: If the compound has a known phenotypic effect (e.g., cytotoxicity in a cancer cell line), its structure can be used to screen libraries of protein binding sites computationally. This can highlight potential targets that accommodate the molecule's steric and electronic features.

  • Literature and Patent Mining: A comprehensive search for the compound, its substructures, or close analogs is essential. Pay close attention to any reported biological activities, even if they are in a different context (e.g., agriculture, environmental science). For instance, related phenoxyacetic acids are known herbicides that mimic the plant hormone auxin.[2][4] This could suggest a starting point for investigation, perhaps exploring whether the compound interacts with hormone-related pathways in mammalian systems.

Core Strategy 1: Affinity-Based Proteomics - "Fishing for a Target"

The most direct method to identify a binding partner is to use the small molecule as "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.[7] This approach, broadly termed affinity-based proteomics, provides a direct physical link between the compound and its potential target.[8]

Key Methodology: Photo-Affinity Labeling (PAL) Chemical Proteomics

To overcome the limitations of transient, non-covalent interactions that might not survive the rigorous washing steps of traditional affinity purification, we recommend a photo-affinity labeling approach.[9][10] This technique creates a covalent bond between the compound and its target upon UV irradiation, permanently "tagging" the protein of interest.

Rationale and Design:

A custom chemical probe must be synthesized. This probe will be a derivative of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid incorporating three key functional groups:

  • Photo-reactive Group: A diazirine or benzophenone moiety is introduced. Upon exposure to UV light, this group forms a highly reactive carbene or radical, respectively, which will non-specifically insert into nearby chemical bonds, forming a covalent linkage with the binding protein.

  • Enrichment Handle: A biotin tag is included. Biotin's exceptionally high affinity for streptavidin allows for the highly efficient capture and enrichment of the now-covalently-linked protein-probe complex.

  • Click Chemistry Handle (Optional but Recommended): An alkyne or azide group allows for a two-step labeling process. The probe is first incubated with the proteome and photo-crosslinked. Then, the biotin tag is attached via a bio-orthogonal "click" reaction. This can improve cell permeability and reduce steric hindrance during the initial binding event.

Experimental Workflow: Photo-Affinity Labeling

PAL_Workflow cluster_prep Probe Incubation & Crosslinking cluster_enrich Enrichment & Digestion cluster_analysis Mass Spectrometry & Analysis Lysate Cell Lysate / Proteome Probe Add Photo-Affinity Probe Lysate->Probe Incubate Incubate (Allow Binding) Probe->Incubate Probe->Incubate Control Arm UV UV Irradiation (365 nm) Covalent Crosslinking Incubate->UV Incubate->UV Control Arm Capture Capture Biotinylated Proteins UV->Capture Beads Streptavidin Beads Beads->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Digest On-Bead Tryptic Digestion Wash->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Database Search & Protein Identification LCMS->Data Quant Quantitative Analysis (Label-free or TMT) Data->Quant Hits Prioritized Hit List Quant->Hits Control_Lysate Control Lysate (+ Competition with excess free compound) Control_Lysate->Probe Control Arm CRISPR_Workflow cluster_library Library Transduction cluster_selection Selection & Sequencing cluster_analysis Data Analysis Cells Population of Cas9-expressing cells Library Lentiviral Pooled sgRNA Library Cells->Library Transduce Transduce cells at low MOI (1 sgRNA per cell) Library->Transduce Split Split Cell Population Transduce->Split Treat Treat with Compound X (e.g., IC50 concentration) Split->Treat Control Treat with Vehicle (DMSO) Culture Culture for 14-21 days Treat->Culture Harvest Harvest Surviving Cells Control->Harvest Culture->Harvest gDNA Isolate genomic DNA Harvest->gDNA PCR Amplify sgRNA Cassettes gDNA->PCR NGS Next-Generation Sequencing (NGS) PCR->NGS Align Align reads & count sgRNA frequencies NGS->Align Compare Compare sgRNA abundance (Treated vs. Control) Align->Compare Hits Identify enriched sgRNAs and corresponding genes Compare->Hits

Sources

Protocols & Analytical Methods

Method

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid in vitro assay

Application Note: In Vitro Characterization of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic Acid Subtitle: Protocol for Evaluating PPARα Agonism and Metabolic Stability in Early Drug Discovery Introduction & Compound Ratio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic Acid

Subtitle: Protocol for Evaluating PPARα Agonism and Metabolic Stability in Early Drug Discovery

Introduction & Compound Rationale

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid (CAS: 1153780-39-2) represents a strategic structural modification of the classic phenoxyacetic acid scaffold found in fibrate drugs (e.g., Clofibrate, Fenofibrate). In drug development, this molecule is primarily investigated as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist with enhanced metabolic stability.

Mechanistic Insight:

  • The Scaffold: The 3,5-dichlorophenoxy moiety provides the lipophilic tail required for binding to the PPAR ligand-binding domain (LBD).

  • The Difluoro Modification: The substitution of the

    
    -hydrogens with fluorine atoms (
    
    
    
    ) serves as a bioisostere for the methylene group. This modification achieves two critical goals:
    • Metabolic Blockade: It prevents metabolic oxidation at the

      
      -position, a common clearance pathway for carboxylic acids.
      
    • Acidity Modulation: The electron-withdrawing fluorine atoms lower the pKa of the carboxylic acid, potentially altering protein binding and cellular permeability compared to the non-fluorinated parent.

This Application Note details the in vitro validation workflow , focusing on a nuclear receptor reporter assay to quantify potency (


) and a functional gene expression assay to verify downstream lipid metabolic effects.

Mechanism of Action (MOA)

The compound functions as a ligand-activated transcription factor modulator. Upon entering the cell, it binds to PPARα, inducing a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, driving the expression of enzymes involved in fatty acid


-oxidation (e.g., CPT1A, ACOX1).

Figure 1: PPAR Signaling Pathway

PPAR_Pathway Ligand 2-(3,5-Dichlorophenoxy)- 2,2-difluoroacetic acid PPAR PPARα (Cytosol/Nucleus) Ligand->PPAR Binding Complex Ligand-PPARα-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding Transcription Transcription Initiation PPRE->Transcription CoAct Co-Activators (PGC-1α) CoAct->Complex Recruitment TargetGenes Target Genes: CPT1A, ACOX1, PDK4 Transcription->TargetGenes mRNA Expression

Caption: Activation of PPARα-mediated transcription by 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid.

Primary Assay: PPRE-Luciferase Reporter System

The gold standard for quantifying PPAR agonism is a cell-based luciferase reporter assay. This protocol uses HEK293 cells transiently transfected with a PPARα expression vector and a PPRE-driven luciferase reporter.

Materials & Reagents
ComponentSpecificationRecommended Source
Cell Line HEK293 or HepG2 (Human Hepatocellular Carcinoma)ATCC (CRL-1573 / HB-8065)
Test Compound 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acidSigma / Custom Synthesis
Positive Control GW7647 (PPARα selective) or Fenofibric AcidTocris / Sigma
Expression Vector pSG5-PPARα (Human)Addgene / Promega
Reporter Vector 3xPPRE-Luc (Tk-Luc backbone)Addgene #1015
Transfection Reagent Lipofectamine 3000Thermo Fisher
Detection Dual-Luciferase® Reporter Assay SystemPromega
Experimental Protocol

Step 1: Cell Seeding

  • Harvest HEK293 cells at 70-80% confluency.

  • Seed cells into white-walled, clear-bottom 96-well plates at a density of

    
     cells/well in 100 µL DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
    
    • Note: CS-FBS is critical to remove endogenous hormones/lipids that activate PPARs.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Step 2: Transfection

  • Prepare transfection master mix (per well):

    • 50 ng PPARα expression plasmid.

    • 50 ng PPRE-Luc reporter plasmid.

    • 5 ng pRL-TK (Renilla luciferase) for normalization.

    • 0.3 µL Lipofectamine 3000.

  • Add 10 µL of complex to each well. Incubate for 16–24 hours.

Step 3: Compound Treatment [1]

  • Prepare a 10 mM stock of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid in DMSO.

  • Perform serial dilutions (1:3) in DMEM + 0.1% BSA (Fatty acid-free) to generate concentrations from 1 nM to 100 µM.

    • Control: DMSO (Vehicle) at 0.1% final concentration.

    • Positive Control: GW7647 (100 nM).

  • Remove culture media and replace with 100 µL of treatment media.

  • Incubate for 24 hours.

Step 4: Detection & Analysis

  • Lyse cells using 20 µL Passive Lysis Buffer (Promega). Shake for 15 min.

  • Inject 100 µL Luciferase Assay Reagent (LAR II) and measure Firefly luminescence (

    
    ).
    
  • Inject 100 µL Stop & Glo® Reagent and measure Renilla luminescence (

    
    ).
    
  • Calculate Relative Light Units (RLU):

    
    .
    
  • Plot RLU vs. Log[Concentration] to determine

    
    .
    

Figure 2: Assay Workflow

Assay_Workflow Seed Seed HEK293 (White 96-well) Transfect Transfect Plasmids (PPARα + PPRE-Luc) Seed->Transfect Treat Treat with Compound (24h Incubation) Transfect->Treat Lyse Cell Lysis Treat->Lyse Read Dual-Luciferase Readout Lyse->Read

Caption: Step-by-step workflow for the PPRE-Luciferase Reporter Assay.

Secondary Assay: Target Gene Expression (qPCR)

To confirm that the transcriptional activation translates to physiological gene regulation, measure the mRNA levels of endogenous PPARα targets in hepatocytes.

Protocol Summary:

  • Cell Model: HepG2 cells or Primary Human Hepatocytes.

  • Treatment: Treat with

    
     (derived from reporter assay) for 24 hours.
    
  • Extraction: Isolate Total RNA using TRIzol or silica columns.

  • qPCR Targets:

    • CPT1A (Carnitine Palmitoyltransferase 1A) - Rate-limiting step in fatty acid oxidation.

    • ACOX1 (Acyl-CoA Oxidase 1) - Peroxisomal

      
      -oxidation.
      
    • PDK4 (Pyruvate Dehydrogenase Kinase 4) - Metabolic switch.

  • Validation: A >2-fold increase in CPT1A or ACOX1 confirms functional PPARα agonism.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Endogenous lipids in serumEnsure use of Charcoal-Stripped FBS ; standard FBS contains fatty acids that activate PPARs.
Low Signal Poor transfection efficiencyOptimize DNA:Lipofectamine ratio; switch to reverse transfection.
Cytotoxicity Compound toxicityPerform an MTT/CellTiter-Glo assay in parallel to ensure signal drop isn't due to cell death.
Insolubility Hydrophobic natureThe dichlorophenoxy tail is lipophilic. Ensure DMSO stock is fully dissolved; do not exceed 100 µM in aqueous media.

References

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications—a review. Nutrition Journal, 13, 17. Link

  • Kim, T. H., et al. (2021). PPARα Agonist, MHY3200, Alleviates Renal Inflammation during Aging via Regulating ROS/Akt/FoxO1 Signaling.[1][2] Molecules, 26(11), 3197.[2] (Demonstrates the utility of the phenoxy-difluoroacetic acid scaffold). Link

  • Sigma-Aldrich. Product Specification: 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid (CAS 1153780-39-2).[3] Link

  • Monsalve, F. A., et al. (2013). Peroxisome proliferator-activated receptor targets for the treatment of metabolic diseases. Mediators of Inflammation.[4] Link

Sources

Application

Application Note: 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid in Cell Culture

This Application Note and Protocol guide is designed for researchers and drug development professionals characterizing 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid (CAS: 1153780-39-2).[1] This compound represents a sp...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals characterizing 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid (CAS: 1153780-39-2).[1]

This compound represents a specialized class of fluorinated phenoxyacetic acids , serving primarily as a bioisostere for metabolic probes and phosphotyrosine mimetics.[1] Its specific structural modification—the introduction of a gem-difluoro group (


-difluoro)—drastically alters its physicochemical properties compared to the parent phenoxyacetic acid, making it a critical tool for Structure-Activity Relationship (SAR) studies in metabolic disease (PPAR agonists) and phosphatase inhibition (PTP1B).[1]

[1]

Introduction & Mechanism of Action

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid is a chemical probe used to investigate the impact of


-fluorination on pharmacological activity.[1] It is structurally related to the herbicide 3,5-D (3,5-dichlorophenoxyacetic acid) but is engineered for drug discovery applications.[1]
Core Mechanistic Applications:
  • Phosphotyrosine Mimicry (PTP1B Inhibition): The difluoroacetic acid moiety (

    
    ) is a classic non-hydrolyzable bioisostere of the phosphate group (
    
    
    
    ) found on phosphotyrosine residues.[1] The electron-withdrawing fluorine atoms lower the pKa of the carboxylic acid (from ~4.8 to ~1.0–2.0), mimicking the ionization state of a phosphate at physiological pH while remaining cell-permeable.[1] This makes it a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin signaling.
  • PPAR Agonist Bioisostere: Phenoxyacetic acids are the scaffold for fibrates (PPAR

    
     agonists) and glitazars (PPAR
    
    
    
    agonists). The introduction of the difluoro group blocks metabolic oxidation at the
    
    
    -position (a common clearance pathway) and alters the lipophilicity (LogD), potentially enhancing binding affinity to the PPAR ligand-binding domain (LBD).[1]
  • Metabolic Stability Probe: The C-F bond is one of the strongest in organic chemistry.[1] Replacing hydrogen with fluorine at the

    
    -position prevents oxidative degradation by cytochrome P450s, allowing researchers to distinguish between on-target efficacy and metabolic clearance issues in phenotypic screens.[1]
    
Physicochemical Profile & Handling
PropertyValue / DescriptionImpact on Cell Culture
Molecular Weight ~257.02 g/mol Small molecule, rapid diffusion.[1]
Solubility Low in water; High in DMSO/EthanolRequires organic co-solvent for stock preparation.[1]
Acidity (pKa) ~1.0 – 2.0 (Estimated)Highly acidic; will significantly drop pH of unbuffered media at high concentrations.[1]
Lipophilicity Increased vs. non-fluorinated parentEnhanced membrane permeability; potential for non-specific binding to serum proteins (BSA/FBS).
Stability High (C-F bond stability)Resistant to hydrolysis and oxidation in culture media.
Experimental Logic & Workflow (SAR Analysis)

The following diagram illustrates the logic for using this compound to probe signaling pathways versus its non-fluorinated parent.

G Parent Parent Compound (3,5-Dichlorophenoxyacetic acid) Mod Structural Modification (alpha-gem-difluorination) Parent->Mod Chemical Synthesis Probe Probe: 2-(3,5-Dichlorophenoxy)- 2,2-difluoroacetic acid Mod->Probe Prop1 Decreased pKa (Phosphate Mimicry) Probe->Prop1 Prop2 Blocked Metabolism (Increased t1/2) Probe->Prop2 Target1 Target: PTP1B (Insulin Sensitization) Prop1->Target1 Bioisostere Target2 Target: PPAR alpha/delta (Lipid Metabolism) Prop2->Target2 Stability

Caption: Mechanistic logic for deploying 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid as a stable phosphate mimic.

Detailed Protocols
Protocol A: Stock Solution Preparation

Rationale: The difluoro group increases lipophilicity, requiring careful solubilization to prevent precipitation in aqueous media.[1]

  • Weighing: Weigh 5 mg of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid in a glass vial (avoid plastic if possible to minimize sticking).

  • Solvent: Add anhydrous DMSO (Dimethyl sulfoxide) to achieve a 100 mM stock concentration .

    • Calculation:

      
      [1]
      
    • For 5 mg (MW ~257.02):

      
       DMSO.[1]
      
  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Storage: Aliquot into amber glass vials (20

    
     each) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]
    
Protocol B: Cell Treatment & Cytotoxicity Profiling

Rationale: Establish the "No Observed Adverse Effect Level" (NOAEL) before functional assays.[1]

Materials:

  • Cell Line: HepG2 (Liver) or 3T3-L1 (Adipocyte) – relevant for metabolic targets.[1]

  • Assay: CCK-8 or MTT.[1]

Steps:

  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate 24h to adhere.

  • Dosing: Prepare serial dilutions in culture media (DMEM + 10% FBS).

    • Note: Keep final DMSO concentration < 0.5%.[1]

    • Range: 0.1

      
      , 1 
      
      
      
      , 10
      
      
      , 50
      
      
      , 100
      
      
      .
    • Important: Due to the acidity of the compound, check the pH of the 100

      
       media solution.[1] If yellow (acidic), buffer with 10mM HEPES.
      
  • Incubation: Treat cells for 24h and 48h.

  • Readout: Add CCK-8 reagent, incubate 1-2h, read Absorbance at 450 nm.

  • Analysis: Plot Dose-Response curve. Calculate IC50. Expect toxicity > 100

    
    ; working range is typically 1-50 
    
    
    
    .[1]
Protocol C: Functional Target Engagement (PTP1B Inhibition)

Rationale: If the compound acts as a PTP1B inhibitor (via phosphotyrosine mimicry), it should enhance insulin signaling (phosphorylation of Akt/IR) by preventing dephosphorylation.

Experimental Design:

  • Model: HepG2 cells (starved).[1]

  • Stimulus: Insulin (sub-maximal dose, 1-10 nM).[1]

  • Readout: Western Blot for p-Akt (Ser473) and p-IR (Tyr1150/1151).[1]

Step-by-Step:

  • Starvation: Seed HepG2 cells in 6-well plates. Once 80% confluent, wash with PBS and switch to serum-free DMEM for 16 hours.

  • Pre-treatment: Add 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid (10

    
     and 50 
    
    
    
    ) to the serum-free media.
    • Control: 0.1% DMSO (Vehicle).[1]

    • Positive Control:[1] Vanadate (100

      
      ) or a known PTP1B inhibitor.[1]
      
    • Incubate for 1 hour .

  • Stimulation: Add Insulin (final conc. 10 nM) for exactly 10 minutes .

  • Lysis: Immediately aspirate media and lyse in ice-cold RIPA buffer containing Protease Inhibitors AND Phosphatase Inhibitors (Cocktail 2/3).

    • Critical: The compound itself is a phosphatase inhibitor, but you must add external inhibitors to the lysis buffer to preserve the state.[1]

  • Western Blot:

    • Load 20

      
       protein/lane.[1]
      
    • Probe for p-Akt (Ser473) .[1]

    • Normalize to Total Akt or

      
      -Actin .[1]
      
  • Interpretation: An increase in p-Akt signal in the Compound+Insulin lane compared to Vehicle+Insulin indicates PTP1B inhibition (or general phosphatase inhibition).[1]

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

    • Context: Establishes difluoroacetic acid as a bioisostere for phosphate and a modulator of lipophilicity/acidity.[1]

  • Combs, A. P. (2010). Recent Advances in the Discovery of Competitive Protein Tyrosine Phosphatase 1B Inhibitors. Journal of Medicinal Chemistry. Link[1]

    • Context: details the use of difluoromethyl-containing pharmacophores for targeting the PTP1B active site.[1]

  • Burdick, D. J., et al. (2003). Discovery of Difluoroacetic Acid-Based Inhibitors of PTP1B. Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Specifically validates the difluoroacetic acid headgroup as a PTP1B inhibitory motif.[1]

  • PubChem Compound Summary . 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid (CAS 1153780-39-2).[1] Link[1]

    • Context: Chemical structure and physical property verification.[1]

Sources

Method

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid for protein binding studies

An Application Guide for the Biophysical Characterization of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid Abstract This document provides a comprehensive framework for the detailed investigation of protein binding int...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Biophysical Characterization of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid

Abstract

This document provides a comprehensive framework for the detailed investigation of protein binding interactions involving the novel small molecule, 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid. Recognizing the absence of established binding data for this specific compound, this guide is structured as a strategic workflow for researchers and drug development professionals. It outlines the fundamental biophysical techniques required to identify and characterize protein targets, determine binding affinity and kinetics, and elucidate the structural basis of interaction. We present field-proven, step-by-step protocols for Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray Crystallography, emphasizing the causal logic behind experimental choices to ensure robust and reliable data generation.

Introduction: Compound Profile and Scientific Context

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid is a synthetic organic compound featuring several key structural motifs relevant to medicinal chemistry and chemical biology. The dichlorophenoxyacetic acid scaffold is famously represented by herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which function as synthetic auxins, mimicking plant hormones to induce uncontrolled growth in broadleaf weeds[1][2][3]. Such compounds are known to interact with specific protein targets, including hormone receptors and transport proteins like human serum albumin[4].

The incorporation of a geminal difluoro group on the alpha-carbon is a common strategy in modern drug design. This modification can significantly alter the molecule's physicochemical properties, such as lipophilicity and pKa, potentially enhancing metabolic stability and binding affinity. Given this structural heritage, 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid represents a compelling candidate for exploring novel protein-ligand interactions. This guide provides the necessary protocols to move from an uncharacterized compound to a molecule with a well-defined biophysical and structural binding profile.

The Overall Research Workflow

A systematic approach is essential for characterizing a novel small molecule. The workflow begins with identifying potential protein targets and progresses through increasingly detailed biophysical and structural analyses to confirm and characterize the interaction.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Initial Validation & Affinity cluster_2 Phase 3: Kinetic Analysis cluster_3 Phase 4: Structural Elucidation cluster_4 Phase 5: Integrated Understanding Target_ID Target Identification (e.g., Chemical Proteomics, Screening) ITC Isothermal Titration Calorimetry (ITC) - Determine Kd, ΔH, ΔS, Stoichiometry (n) Target_ID->ITC Validated Hit SPR Surface Plasmon Resonance (SPR) - Determine kon, koff, Kd ITC->SPR Confirmed Binder Xray X-ray Crystallography - Obtain high-resolution 3D structure of the complex SPR->Xray Characterized Interaction Data_Integration Data Integration & SAR - Build a complete binding model - Guide further compound optimization Xray->Data_Integration Structural Insight

Figure 1: A phased workflow for the comprehensive characterization of protein-ligand interactions.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event[5][6]. This allows for the determination of a complete thermodynamic profile of the interaction in a single, label-free experiment, including the binding constant (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)[5][7].

Principle of Operation

ITC measures the heat change that occurs when a ligand is titrated into a solution containing a protein. The instrument consists of a reference cell and a sample cell maintained at a constant temperature[8]. As the ligand is injected into the sample cell, binding occurs, generating or absorbing heat. This temperature difference between the cells is measured, and the power required to maintain a zero temperature difference is recorded. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein, which can be fitted to a binding model to extract thermodynamic parameters[5].

Detailed Experimental Protocol

Objective: To determine the thermodynamic parameters of the interaction between 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid and a purified target protein.

Materials:

  • MicroCal ITC instrument (e.g., ITC200) or similar[8].

  • Purified target protein (>95% purity) at a known concentration.

  • 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid (ligand), high purity.

  • Identical, high-quality buffer for both protein and ligand (e.g., PBS or HEPES, pH 7.4).

  • Degassing station.

Protocol Steps:

  • Sample Preparation (The Critical Foundation):

    • Dialysis: Dialyze the purified protein extensively against the chosen assay buffer. This step is non-negotiable; it minimizes large heats of dilution from buffer mismatch, which can obscure the binding signal.

    • Ligand Solubilization: Dissolve the ligand in the exact same final buffer used for the protein dialysis. If a solvent like DMSO is required, ensure the final concentration is low (<5%) and identical in both protein and ligand solutions.

    • Concentration Measurement: Accurately determine the concentrations of both the protein (e.g., via A280 or BCA assay) and the ligand. Inaccurate concentrations are a primary source of error in stoichiometry (n) and KD[8].

    • Degassing: Thoroughly degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles from causing artifacts in the data.

  • Instrument Setup and Concentration Planning:

    • The 'c' Value: The experimental window is defined by the 'c' value, where c = n * [Protein] / KD. An ideal 'c' value is between 10 and 100[8]. Since KD is unknown, start with a protein concentration of 10-50 µM and a ligand concentration 10-15 times higher[9].

    • Loading the ITC:

      • Sample Cell: Carefully load ~300 µL of the protein solution into the sample cell, avoiding bubbles.

      • Syringe: Load ~100-120 µL of the ligand solution into the injection syringe.

  • Experimental Run:

    • Equilibration: Allow the system to thermally equilibrate for at least 30-60 minutes.

    • Titration Parameters:

      • Injections: Set up a series of 19-25 injections of ~2 µL each.

      • Initial Injection: Make the first injection small (e.g., 0.4 µL) to be discarded during analysis, as it often contains diffusion artifacts from the syringe tip.

      • Spacing: Allow sufficient time between injections (e.g., 150-180 seconds) for the signal to return to baseline.

  • Control Experiment (Self-Validation):

    • Perform an identical titration, injecting the ligand into the buffer-only solution (no protein). The resulting heat changes are the heats of dilution. This data is subtracted from the protein-ligand titration data to isolate the heat of binding.

  • Data Analysis:

    • Integrate the peaks from the raw thermogram.

    • Subtract the heats of dilution from the control experiment.

    • Plot the corrected heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH. ΔS is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA)[8].

ParameterDescriptionTypical Starting Values
Protein (Cell) Concentration of protein in the sample cell.10 - 50 µM
Ligand (Syringe) Concentration of ligand in the titration syringe.100 - 500 µM (10-15x Protein)
Temperature Experimental temperature, often 25 °C.25 °C
Injection Volume Volume of each ligand injection.2 µL
Number of Injections Total number of injections in the titration.19 - 25

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a label-free optical detection technique for studying the binding of analytes in solution to ligands immobilized on a sensor surface[10]. It provides real-time data, making it the gold standard for determining kinetic rate constants (kon and koff) in addition to the equilibrium dissociation constant (KD)[10][11].

Principle of Operation

SPR measures changes in the refractive index at the surface of a gold sensor chip[12]. A protein (ligand) is immobilized on this surface. A solution containing the small molecule (analyte) is flowed over the chip. As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index. This change is detected in real-time and plotted as response units (RU) versus time, generating a sensorgram[10].

SPR_Principle cluster_0 SPR Workflow cluster_1 Resulting Sensorgram A 1. Ligand Immobilization (Protein on Sensor Chip) B 2. Association (Flow Analyte over surface) A->B Inject Analyte C 3. Steady-State (Binding = Dissociation) B->C Saturation D 4. Dissociation (Flow buffer over surface) C->D Inject Buffer E 5. Regeneration (Remove bound analyte) D->E Inject Regeneration Solution Sensorgram Response (RU) vs. Time

Figure 2: The experimental cycle in a Surface Plasmon Resonance (SPR) analysis.

Detailed Experimental Protocol

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for the binding of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid to an immobilized target protein.

Materials:

  • SPR instrument (e.g., Biacore, Reichert).

  • Sensor Chip (e.g., CM5, a carboxymethylated dextran surface, is a common starting point).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein (>95% purity).

  • 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid (analyte).

  • High-quality, filtered, and degassed running buffer (e.g., HBS-EP+).

Protocol Steps:

  • Protein Immobilization (The Surface Chemistry):

    • Surface Activation: Activate the carboxymethylated dextran surface by injecting a mixture of EDC and NHS. This creates reactive esters on the surface.

    • Ligand Coupling: Inject the protein, dissolved in a low ionic strength buffer (e.g., 10 mM Acetate, pH 4.0-5.5), over the activated surface. The primary amines (lysine side chains) on the protein will covalently couple to the esters. The choice of pH is critical to promote electrostatic pre-concentration of the protein on the negatively charged surface.

    • Deactivation: Inject ethanolamine to quench any remaining reactive esters, preventing non-specific binding later.

    • Reference Channel: It is essential to create a reference surface. This is typically an activated and deactivated channel without any coupled protein. It serves to subtract bulk refractive index changes and non-specific binding signals during the experiment[11].

  • Analyte Binding Analysis (The Titration):

    • Concentration Series: Prepare a series of at least six concentrations of the small molecule analyte in the running buffer. The concentration range should span from at least 10-fold below to 10-fold above the expected KD[10]. If the KD is unknown (e.g., from ITC), a wide range (e.g., 10 nM to 50 µM) should be tested first.

    • Injection Cycle: For each concentration, perform the following injection cycle:

      • Association: Inject the analyte solution over both the ligand and reference surfaces for a set time (e.g., 60-180 seconds) to monitor the binding phase (kon).

      • Dissociation: Switch back to flowing only the running buffer and monitor the dissociation phase (koff) for an extended period (e.g., 300-600 seconds).

      • Regeneration: Inject a harsh solution (e.g., low pH glycine, high salt) to strip all bound analyte from the surface, preparing it for the next cycle. This step requires careful scouting to ensure it removes the analyte without denaturing the immobilized protein[13].

  • Data Processing and Analysis:

    • Reference Subtraction: For each sensorgram, subtract the signal from the reference channel from the signal from the ligand channel.

    • Buffer Blank Subtraction: Subtract a "zero concentration" (buffer-only) injection to correct for any minor systematic artifacts.

    • Kinetic Fitting: Globally fit the full set of processed sensorgrams (all concentrations) to a suitable binding model (e.g., 1:1 Langmuir binding). This analysis will yield the kinetic constants kon and koff. The KD is then calculated as koff / kon.

ParameterDescriptionRationale
Immobilization Level Amount of protein coupled to the surface.Keep it low for small molecule analysis to avoid mass transport limitations.
Analyte Concentration Range of small molecule concentrations tested.Must bracket the KD for accurate fitting[10].
Flow Rate Speed at which solutions pass over the chip.Use a high flow rate (e.g., 30-50 µL/min) to minimize mass transport effects.
Association/Dissociation Time Duration of analyte injection and buffer flow.Must be long enough to observe the curvature of the binding and dissociation phases.

X-ray Crystallography: Visualizing the Interaction at Atomic Resolution

X-ray crystallography is the definitive method for determining the three-dimensional structure of a protein-ligand complex at atomic resolution[14][15][16]. This information is invaluable for understanding the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding and is a cornerstone of structure-aided drug design[17][18].

Principle of Operation

A high-quality crystal of the protein-ligand complex is grown and then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern. This diffraction pattern is recorded and computationally processed to generate an electron density map, into which an atomic model of the protein and its bound ligand can be built and refined[15].

Detailed Experimental Protocol

Objective: To solve the high-resolution crystal structure of the target protein in complex with 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid.

Method Choice: There are two primary methods to obtain a protein-ligand complex crystal: co-crystallization and soaking[17].

Xray_Decision Start Goal: Obtain Protein-Ligand Complex Crystals Apo_Crystals Do high-quality apo-protein crystals already exist? Start->Apo_Crystals High_Solubility Is the ligand highly soluble in the crystallization buffer? Co_Crystallize Co-crystallization: Mix protein and ligand before setting up trials. High_Solubility->Co_Crystallize No Soaking Soaking: Incubate existing apo-crystals in a solution containing the ligand. High_Solubility->Soaking Yes Apo_Crystals->High_Solubility Yes Apo_Crystals->Co_Crystallize No Optimize Optimize ligand concentration and soaking time. Soaking->Optimize

Figure 3: Decision workflow for choosing between co-crystallization and soaking methods.

Protocol Steps:

  • Co-crystallization Approach:

    • Complex Formation: Mix the purified protein with a 3- to 5-fold molar excess of the ligand. Allow the mixture to incubate (e.g., 1-2 hours on ice) to ensure complex formation.

    • Crystallization Screening: Use the protein-ligand complex solution to set up crystallization trials. This involves screening hundreds of conditions (precipitants, buffers, salts) using techniques like sitting-drop or hanging-drop vapor diffusion.

    • Optimization: Once initial "hits" (small crystals) are identified, optimize the conditions (e.g., by varying precipitant concentration, pH) to grow larger, diffraction-quality crystals.

  • Soaking Approach (if apo-crystals are available):

    • Prepare Soaking Solution: Dissolve the ligand at a high concentration (e.g., 1-10 mM) in a solution that mimics the mother liquor of the apo-crystals to prevent the crystals from dissolving.

    • Crystal Soaking: Carefully transfer an apo-crystal into a drop of the soaking solution. The ligand will diffuse through the solvent channels of the crystal to the protein's binding site[17].

    • Soaking Time: The incubation time can vary from minutes to days and must be optimized.

  • Cryo-protection and Data Collection:

    • Cryo-protection: Before flash-cooling in liquid nitrogen (to prevent radiation damage during data collection), soak the crystal in a cryo-protectant solution (often the mother liquor supplemented with glycerol or ethylene glycol).

    • Data Collection: Mount the frozen crystal on a goniometer and collect diffraction data at a synchrotron X-ray source.

  • Structure Solution and Refinement:

    • Data Processing: Process the diffraction images to determine the unit cell dimensions and reflection intensities.

    • Phasing: Determine the phases of the diffracted X-rays, often using molecular replacement if a structure of the apo-protein is available[15].

    • Model Building and Refinement: Build an atomic model into the resulting electron density map. Once the protein model is placed, clear residual density corresponding to the ligand should be visible in the binding pocket. Fit the ligand into this density and refine the entire complex structure to achieve the best possible fit with the experimental data.

Conclusion: Synthesizing a Unified Binding Narrative

The characterization of a novel ligand like 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid requires a multi-faceted approach. By integrating the thermodynamic data from ITC, the kinetic data from SPR, and the high-resolution structural information from X-ray crystallography, researchers can build a comprehensive and validated model of the binding interaction. This detailed understanding is fundamental to elucidating biological mechanisms and serves as a critical foundation for structure-based drug design and the optimization of new chemical entities.

References

  • International Union of Crystallography. Crystallization to obtain protein-ligand complexes for structure-aided drug design. Available from: [Link]

  • World Scientific Publishing. Modern Biophysical Approaches to Study Protein–Ligand Interactions. Available from: [Link]

  • PubMed. Isothermal titration calorimetry for studying protein-ligand interactions. Available from: [Link]

  • PubMed. X-ray crystallography of protein-ligand interactions. Available from: [Link]

  • Springer. Studying Protein–Ligand Interactions Using X-Ray Crystallography. Available from: [Link]

  • PubMed. Studying protein-ligand interactions using X-ray crystallography. Available from: [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Available from: [Link]

  • Bitesize Bio. How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Available from: [Link]

  • ACS Publications. Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview | ACS Omega. Available from: [Link]

  • ResearchGate. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Request PDF. Available from: [Link]

  • Omics Online. Exploring Molecular Interactions: A Guide to Biophysical Techniques. Available from: [Link]

  • UC San Diego. New Technique to Study How Proteins and Ligands Interact. Available from: [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available from: [Link]

  • Creative Biostructure. NMR for Studying Protein-Ligand Interactions. Available from: [Link]

  • PubMed Central. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Available from: [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Available from: [Link]

  • Springer. Characterization of Small Molecule–Protein Interactions Using SPR Method. Available from: [Link]

  • Portland Press. A beginner's guide to surface plasmon resonance | The Biochemist. Available from: [Link]

  • Self-published. 2,4-Dichlorophenoxyacetic acid. Available from: [Link]

  • ResearchGate. Mechanism of action of 2,4-D herbicide on target weeds. Available from: [Link]

  • Weed Science Society of America. Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Available from: [Link]

  • PubMed. Evidence of a strong interaction of 2,4-dichlorophenoxyacetic acid herbicide with human serum albumin. Available from: [Link]

  • Songklanakarin Journal of Science and Technology. Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide. Available from: [Link]

  • Wikipedia. 2,4-Dichlorophenoxyacetic acid. Available from: [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • PubMed Central. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. Available from: [Link]

  • Google Patents. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
  • PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[5][6][19]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Available from: [Link]

  • Google Patents. WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs.
  • ChemRxiv. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. Available from: [Link]

  • American Elements. 2-(3,4-dichlorophenyl)-2,2-difluoroacetic acid. Available from: [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • Google Patents. Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.
  • Alfa Chemical. Production of Difluoroacetic Acid. Available from: [Link]

  • ResearchGate. (PDF) 2,4-Dichlorophenoxy acetic acid induced toxicity in lung cells by disrupting tubulin-microtubule network. Available from: [Link]

  • MDPI. Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples. Available from: [Link]

Sources

Application

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid as a PTP1B inhibitor

Application Note: Characterization of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic Acid as a Non-Hydrolyzable PTP1B Inhibitor Executive Summary & Scientific Rationale The Phosphatase Dilemma: Protein Tyrosine Phosphatase 1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic Acid as a Non-Hydrolyzable PTP1B Inhibitor

Executive Summary & Scientific Rationale

The Phosphatase Dilemma: Protein Tyrosine Phosphatase 1B (PTP1B) is a validated therapeutic target for Type 2 Diabetes (T2D) and obesity due to its role as a negative regulator of insulin and leptin signaling.[1][2][3] However, developing PTP1B inhibitors presents a unique "phosphatase dilemma": the active site is positively charged and evolved to bind the dianionic phosphate group (


). Consequently, potent inhibitors often require high charge density, leading to poor cellular membrane permeability.

The Solution: Difluoroacetic Acid Bioisosteres: 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid represents a strategic class of "Second Generation" inhibitors. It utilizes the difluoroacetic acid (


)  moiety as a phosphotyrosine (pTyr) mimetic.
  • pKa Modulation: The two electron-withdrawing fluorine atoms lower the pKa of the carboxylic acid (approx. pKa ~1.0–2.0 vs. 4.8 for acetic acid), ensuring the group is ionized at physiological pH to mimic the phosphate charge.

  • Non-Hydrolyzable: Unlike the natural phosphate ester, the

    
     bond is stable against phosphatase hydrolysis.
    
  • Permeability: Being a mono-anion (carboxylate) rather than a di-anion (phosphonate), it offers an improved pharmacokinetic profile compared to earlier difluoromethylene phosphonate inhibitors.

This guide details the protocols for characterizing this compound's inhibitory potency (


), mechanism of action, and cellular efficacy.

Compound Profile & Mechanism

FeatureDescription
Compound Name 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid
Target Protein Tyrosine Phosphatase 1B (PTP1B)
Binding Site Catalytic Active Site (Site A)
Mechanism Reversible, Competitive Inhibition
Key Interaction The carboxylate binds to the P-loop (residues 214–221); the 3,5-dichlorophenoxy group engages hydrophobic residues (Tyr46, Val49) near the active site cleft.
Solubility Soluble in DMSO (>10 mM). Poor solubility in aqueous buffers without cosolvent.

Biological Pathway Visualization

The following diagram illustrates the critical regulatory node PTP1B occupies within the insulin signaling cascade. PTP1B dephosphorylates the Insulin Receptor (IR) and IRS-1, effectively acting as a "brake" on glucose uptake.

InsulinSignaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activation IRS1 IRS-1 (Substrate) IR->IRS1 Tyrosine Phosphorylation PI3K PI3K IRS1->PI3K AKT Akt / PKB PI3K->AKT Phosphorylation GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose Uptake PTP1B PTP1B (Inhibitor Target) PTP1B->IR Dephosphorylation (Off Switch) PTP1B->IRS1 Dephosphorylation Inhibitor Difluoroacetic Acid Inhibitor Inhibitor->PTP1B Inhibition

Figure 1: Insulin Signaling Pathway highlighting PTP1B as a negative regulator of the Insulin Receptor (IR) and IRS-1.[4][5] Inhibition of PTP1B restores signaling sensitivity.

Protocol 1: In Vitro Enzymatic Inhibition Assay

Objective: Determine the


 of the inhibitor using recombinant human PTP1B and the chromogenic substrate p-Nitrophenyl Phosphate (pNPP).
Reagents & Setup
  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (Critical: maintains the active site Cys215 in reduced state).

  • Substrate: pNPP (Sigma), 2 mM stock in buffer.

  • Enzyme: Recombinant human PTP1B (residues 1–321), diluted to 2–5 nM final concentration.

  • Inhibitor: Prepare 10 mM stock in 100% DMSO. Serial dilute 1:3 to generate an 8-point dose-response curve.

Step-by-Step Methodology
  • Preparation: Thaw PTP1B on ice. Prepare Assay Buffer fresh (DTT degrades rapidly).

  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Inhibitor Addition: Add 5 µL of diluted inhibitor (or DMSO control) to wells.

  • Enzyme Addition: Add 45 µL of diluted PTP1B enzyme.

  • Pre-Incubation (Crucial): Incubate for 10–15 minutes at 30°C.

    • Why? Allows the inhibitor to reach equilibrium binding with the active site before the substrate competes for entry.

  • Substrate Initiation: Add 50 µL of pNPP substrate solution to start the reaction.

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) continuously for 20 minutes (Kinetic Mode) on a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot % Activity vs. Log[Inhibitor] to determine 
    
    
    
    .

Protocol 2: Kinetic Mechanism Analysis (Lineweaver-Burk)

Objective: Confirm the competitive nature of the inhibition (proving it binds the catalytic site).

Methodology
  • Variable Substrate: Prepare pNPP at 5 concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x

    
    ).
    
  • Fixed Inhibitor: Run the assay with 0 (DMSO),

    
    , and 
    
    
    
    of the inhibitor.
  • Plotting: Construct a Lineweaver-Burk plot (

    
     vs. 
    
    
    
    ).

Expected Result for Competitive Inhibition:

  • 
     (Y-intercept):  Remains unchanged (at high substrate concentrations, the inhibitor is outcompeted).
    
  • 
     (X-intercept):  Increases (apparent affinity for substrate decreases).
    
  • Interpretation: The lines for different inhibitor concentrations should intersect exactly on the Y-axis.

Protocol 3: Cellular Insulin Signaling Assay

Objective: Verify if the compound can penetrate the cell membrane and enhance insulin signaling.

Reagents
  • Cell Line: HepG2 (Liver carcinoma) or CHO-IR (CHO cells overexpressing Insulin Receptor).

  • Lysis Buffer: RIPA buffer + Protease Inhibitors + Phosphatase Inhibitors (Vanadate/Fluoride).

Step-by-Step Methodology
  • Starvation: Serum-starve cells overnight (0.1% BSA media) to reduce basal phosphorylation.

  • Treatment: Treat cells with the inhibitor (10–50 µM) for 1–2 hours.

  • Stimulation: Stimulate with Insulin (10 nM) for exactly 5 minutes.

  • Lysis: Immediately place cells on ice, wash with cold PBS, and lyse.

  • Western Blot:

    • Load 20 µg protein/lane.

    • Primary Antibodies: Anti-pAkt (Ser473), Anti-pIR (Tyr1162/1163).

    • Loading Control: Anti-Total Akt or

      
      -Actin.
      
  • Validation: A successful inhibitor will show increased pAkt/pIR band intensity compared to the "Insulin only" control.

Experimental Workflow Diagram

AssayWorkflow Stock Inhibitor Stock (DMSO) Dilution Serial Dilution Stock->Dilution Incubate Pre-Incubation 15 min @ 30°C Dilution->Incubate Enzyme PTP1B Enzyme + DTT Buffer Enzyme->Incubate Substrate Add pNPP (Substrate) Incubate->Substrate Read Measure A405 (Kinetic Read) Substrate->Read Data Calculate IC50 Read->Data

Figure 2: Standardized workflow for high-throughput screening of PTP1B inhibitors.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16539-16541. Link

  • Burke, T. R., & Zhang, Z. Y. (1998). Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery.[6][7] Biopolymers, 47(3), 225-241. Link

  • Black, E., et al. (2005). Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(10), 2503-2507. Link

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer.[2] Journal of Medicinal Chemistry, 53(6), 2333-2344. Link

  • Elchebly, M., et al. (1999). Increased insulin sensitivity and obesity resistance in mice lacking the protein tyrosine phosphatase-1B gene.[1][3][7] Science, 283(5407), 1544-1548. Link

Sources

Method

Application Note: High-Throughput Screening with 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid

Agonist Screening) Compound Class: Phenoxy-difluoroacetic Acid Derivatives Executive Summary This application note details the high-throughput screening (HTS) protocol for 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid...

Author: BenchChem Technical Support Team. Date: February 2026


 Agonist Screening)
Compound Class:  Phenoxy-difluoroacetic Acid Derivatives

Executive Summary

This application note details the high-throughput screening (HTS) protocol for 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid , a representative scaffold in the discovery of novel Peroxisome Proliferator-Activated Receptor alpha (PPAR


) agonists.

While traditional fibrates (e.g., fenofibrate) utilize a phenoxy-isobutyric acid headgroup, recent medicinal chemistry campaigns have validated the difluoroacetic acid (-OCF


COOH)  moiety as a potent bioisostere. This modification lowers the pKa (~1.0 vs. ~4.5 for acetic acid), increases lipophilicity, and blocks metabolic oxidation at the 

-position. This compound serves as a critical chemical probe or "hit" scaffold for developing next-generation metabolic therapeutics (e.g., MHY series analogs) targeting dyslipidemia and hepatic inflammation.

Scientific Background & Mechanism[1][2][3]

The Target: PPAR

PPAR


 is a nuclear receptor transcription factor predominantly expressed in the liver, kidney, and heart. Upon ligand binding, it heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, driving the expression of genes involved in:
  • Fatty Acid

    
    -oxidation:  (e.g., CPT1A, ACOX1)
    
  • Lipoprotein Metabolism: (e.g., LPL, APOA1)

  • Anti-inflammatory pathways: Inhibition of NF-

    
    B signaling.[1][2]
    
Compound Rationale

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid represents a "difluoro-fibrate" scaffold.

  • 3,5-Dichloro substitution: Provides steric bulk and lipophilicity to fill the hydrophobic pocket of the PPAR

    
     Ligand Binding Domain (LBD).
    
  • Difluoroacetic acid tail: Mimics the carboxylate interactions of endogenous fatty acids but with enhanced metabolic stability and stronger acidity, potentially strengthening the ionic bond with the critical tyrosine/histidine residues in the LBD (e.g., Tyr464/His440 in PPAR

    
    ).
    
Pathway Visualization

The following diagram illustrates the mechanism of action where the compound triggers the transcriptional cascade.

PPAR_Pathway Compound 2-(3,5-Dichlorophenoxy)- 2,2-difluoroacetic acid PPARa PPARα (Inactive) Compound->PPARa Binds LBD Complex Ligand-PPARα-RXR Heterodimer PPARa->Complex Heterodimerization RXR RXR RXR->Complex DNA PPRE (DNA) Complex->DNA Nuclear Translocation & Binding CoActivator Co-Activator (PGC-1α) CoActivator->Complex Recruitment Transcription Transcription ON (CPT1, ACOX1) DNA->Transcription Promotes Metabolism Increased Lipid Oxidation Transcription->Metabolism Physiological Effect

Caption: Mechanism of Action: The compound binds PPAR


, recruiting RXR and co-activators to drive lipid metabolic gene transcription.[3]

HTS Assay Design: TR-FRET Co-activator Recruitment

Assay Principle: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This measures the ligand-dependent interaction between the PPAR


-LBD (tagged with GST) and a co-activator peptide (tagged with Fluorescein).
  • Donor: Terbium (Tb)-labeled anti-GST antibody (binds PPAR

    
    -GST).
    
  • Acceptor: Fluorescein-labeled PGC-1

    
     co-activator peptide.
    
  • Readout: When the agonist binds PPAR

    
    , the helix 12 undergoes a conformational change, recruiting the co-activator peptide. This brings the Tb donor and Fluorescein acceptor into proximity, generating a FRET signal (Emission at 520 nm).
    
Reagents & Materials
ComponentSpecificationSupplier
Target Protein Recombinant Human PPAR

-LBD (GST-tagged)
Invitrogen / Cayman
Ligand 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid Custom Synthesis / Sigma
Reference Agonist GW7647 or Fenofibric AcidSigma
Detection Antibody LanthaScreen™ Tb-anti-GST AntibodyThermo Fisher
Peptide Fluorescein-PGC1a Co-activator PeptideThermo Fisher
Assay Buffer TR-FRET Coregulator Buffer DThermo Fisher
Plate 384-well Low Volume Black Round BottomCorning (3824)

Detailed Experimental Protocol

Compound Preparation[1]
  • Stock Solution: Dissolve 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid in 100% DMSO to a concentration of 10 mM .

  • Serial Dilution: Prepare a 1:3 serial dilution series in DMSO (10 points).

    • Start: 10 mM

      
      End: ~0.5 
      
      
      
      M.
  • Intermediate Plate: Dilute the DMSO series 100-fold into Assay Buffer to generate 2x working concentrations (2% DMSO).

Assay Workflow (384-well Format)

Total Assay Volume: 20


L per well.
  • Dispense Compounds (10

    
    L): 
    
    • Add 10

      
      L of the diluted 2x compound series to the test wells.
      
    • Positive Control: Add 10

      
      L of 2x GW7647 (EC
      
      
      
      conc).
    • Negative Control: Add 10

      
      L of 2% DMSO in Assay Buffer.
      
  • Prepare Protein/Detection Mix (10

    
    L): 
    
    • Prepare a master mix in Assay Buffer containing:

      • PPAR

        
        -LBD GST: 5 nM (final)
        
      • Tb-anti-GST Antibody: 5 nM (final)

      • Fluorescein-Peptide: 500 nM (final)

    • Note: Pre-incubate the antibody and protein for 15 mins on ice if background is high, though mixing usually occurs in-well.

  • Initiate Reaction:

    • Dispense 10

      
      L of the Protein/Detection Mix into all wells.
      
    • Final DMSO concentration: 1%.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate for 1 hour at Room Temperature (20-25°C) in the dark.

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm (Tb).

    • Emission 2 (Acceptor): 520 nm (Fluorescein).

    • Lag Time: 100

      
      s | Integration Time:  200 
      
      
      
      s.
Workflow Diagram

HTS_Workflow Library Compound Library (10 mM DMSO) Dilution Serial Dilution (1:3 in DMSO) Library->Dilution Dispense Dispense 10µL Compound (2x) Dilution->Dispense MasterMix Add 10µL Master Mix (PPARa + Tb-Ab + Pep) Dispense->MasterMix Incubate Incubate 1 hr @ RT MasterMix->Incubate Read TR-FRET Read (Ex 340 / Em 520/495) Incubate->Read Analysis Data Analysis (Ratio 520/495) Read->Analysis

Caption: Step-by-step HTS workflow for profiling the compound.

Data Analysis & Validation

Calculation

Calculate the Emission Ratio (ER) for each well:



Curve Fitting

Plot the Emission Ratio against the log of compound concentration. Fit the data using a 4-parameter logistic (4PL) equation to determine the EC


.
Acceptance Criteria (Quality Control)

To ensure the assay is robust (Trustworthiness), the plate must meet the following metrics:

MetricFormulaAcceptance Threshold
Z' Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background


CV% (Controls)


Where


 are mean/SD of positive control (GW7647) and 

are mean/SD of negative control (DMSO).
Expected Results

For 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid , expect an EC


 in the low micromolar range (1-10 

M).
  • Interpretation: If EC

    
     is significantly lower than the non-fluorinated analog (3,5-dichlorophenoxyacetic acid), it confirms the bioisosteric advantage of the difluoro-linker in enhancing binding affinity or acidity-driven interactions.
    

References

  • Kim, M. J., et al. (2021).[1] "PPARα Agonist, MHY3200, Alleviates Renal Inflammation during Aging via Regulating ROS/Akt/FoxO1 Signaling."[4][5][1][2] Molecules, 26(11), 3197.[1][2]

    • Context: Describes MHY3200, a structurally related phenoxy-difluoroacetic acid derivative, validating this scaffold for PPAR activ
  • Lee, Y., et al. (2018). "Hepatoprotective Effects of MHY3200 on High-Fat, Diet-Induced, Non-Alcoholic Fatty Liver Disease in Rats." International Journal of Molecular Sciences.

    • Context: Validates the in vivo efficacy of the difluoroacetic acid scaffold in metabolic disease.
  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET PPAR alpha Coactivator Assay Protocol."

    • Context: Source for the standard TR-FRET assay conditions described in the protocol.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

    • Context: Theoretical grounding for using difluoroacetic acid as a bioisostere for carboxylic acids and phosph

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid

Product Code: DCDFA-Gen2 CAS: (Analogous to 360-03-2 for general -difluorophenylacetic acids) Molecular Class: Fluorinated Phenoxyacetic Acid Derivative Introduction: Understanding Your Reagent You are likely working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: DCDFA-Gen2 CAS: (Analogous to 360-03-2 for general


-difluorophenylacetic acids)
Molecular Class:  Fluorinated Phenoxyacetic Acid Derivative

Introduction: Understanding Your Reagent

You are likely working with 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid (DCDFA) as a lipophilic, metabolically stable bioisostere for traditional carboxylic acids or as a building block for introducing the difluoromethoxy ether motif.

Critical Chemical Profile:

  • Acidity (pKa):

    
    .[1] The geminal difluoro group (
    
    
    
    -) exerts a massive electron-withdrawing inductive effect (
    
    
    ), making this compound significantly more acidic than acetic acid (pKa 4.76) or even trifluoroacetic acid's range.
  • Reactivity: The

    
     group stabilizes the adjacent negative charge, making the molecule prone to decarboxylation  under specific forcing conditions.
    
  • Physical State: Highly hygroscopic solid.

Module 1: Physical Stability & Storage

Issue: "My white powder turned into a wet paste/oil."

Diagnosis: Hygroscopic Deliquescence. Due to its extremely low pKa, DCDFA is a "super-acidic" organic building block. It avidly absorbs atmospheric moisture, forming a hydrate that can dissolve in its own crystal water (deliquescence).

Troubleshooting Protocol:

  • Immediate Action: Do not heat to dry (risk of decarboxylation, see Module 2). Dissolve in dry DCM, dry over

    
    , filter, and concentrate in vacuo at 
    
    
    
    .
  • Long-Term Storage:

    • Container: Polypropylene (PP) or HDPE vials are preferred over glass for long-term storage if moisture is suspected (trace HF generation is rare but possible over years).

    • Environment: Store under Argon/Nitrogen in a desiccator at

      
      .
      

Module 2: Chemical Stability (Decarboxylation Risks)

Issue: "I lost the carboxyl group during a reaction."

Diagnosis: Thermal or Base-Catalyzed Decarboxylation. Unlike standard alkyl carboxylic acids,


-difluoro acids are metastable. The fluorine atoms stabilize the carbanion/radical intermediate formed after 

loss.

Risk Factors:

  • Temperature: Sustained heating

    
    .
    
  • Oxidants: Persulfates or silver salts (Ag(I)) will rapidly decarboxylate this molecule to form a radical (often intentional in radical coupling, but disastrous if unwanted).

  • Bases: Strong bases at high temperatures can trigger the loss of

    
     to form the protonated ether: 
    
    
    
    .

Visualizing the Risk Pathway:

DecarboxylationRisk cluster_prevention Prevention Strategy Start DCDFA (Acid Form) Inter Stabilized CF2 Radical/Anion Start->Inter -CO2 (Activation) Heat Heat (>80°C) Heat->Inter Metal Ag(I) / Cu(I) Catalyst Metal->Inter Oxidant Persulfates Oxidant->Inter Product Decarboxylated Ether (Ar-O-CHF2) Inter->Product H+ Abstraction Keep T < 50°C Keep T < 50°C Avoid Ag/Cu salts Avoid Ag/Cu salts

Caption: Mechanism of unwanted decarboxylation. The presence of transition metals or oxidants significantly lowers the activation energy for


 loss.

Module 3: Synthesis (Amide Coupling)

Issue: "Standard EDC/NHS coupling failed or gave low yields."

Diagnosis: Low Nucleophilicity & Acyl Fluoride Necessity. The carboxylate anion of DCDFA is extremely stable (poor nucleophile), making it difficult to attack activated esters. Furthermore, standard O-acylisourea intermediates (from EDC) are unstable.

Recommended Protocol: The Acid Fluoride Route This is the "Gold Standard" for sterically hindered or electron-deficient fluorinated acids.

Step-by-Step Workflow:

  • Activation: Dissolve DCDFA (1.0 equiv) in dry DCM.

  • Reagent: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv).

    • Why? This converts the acid in situ to the Acid Fluoride (

      
      ), which is highly reactive toward amines but stable enough to not decompose immediately.
      
  • Coupling: Add the amine (1.0 equiv).

  • Reaction: Stir at Room Temperature (Do not heat).

  • Alternative: If TFFH is unavailable, use HATU with HOAt (7-aza-1-hydroxybenzotriazole). Avoid HOBt as it is less effective for fluorinated acids.

Comparison of Coupling Reagents:

Reagent SystemSuitability for DCDFARisk Note
EDC / HOBt Low Intermediate is too unstable; slow reaction.
Thionyl Chloride (

)
Medium Generates Acid Chloride. Volatile & highly reactive. Risk of hydrolysis.
HATU / HOAt High Excellent reactivity, but expensive.
TFFH (Acid Fluoride) Optimal Best balance of reactivity and stability for

-F acids.

Module 4: Analytical Troubleshooting (NMR)

Issue: "My NMR is missing peaks / The integration is wrong."

Diagnosis: C-F Coupling Splitting. The fluorine atoms split the carbon signals into multiplets, diluting the signal intensity (height) into the baseline. If your number of scans is too low, these carbons "disappear."

Data Table: Expected NMR Shifts & Splitting

Carbon PositionApprox.[2] Shift (

ppm)
Splitting PatternCoupling Constant (

)
Carbonyl (

)
160 - 165 ppmTriplet (

)


-Carbon (

)
110 - 120 ppmTriplet (

)

Aromatic C-O 150 - 155 ppmSinglet/Weak MultipletLong range coupling possible

Troubleshooting Steps:

  • Increase Scans: Run at least 512 or 1024 scans for

    
    .
    
  • Check

    
     NMR:  You should see a singlet (or coupled doublet if protons are nearby) around -75 to -85 ppm . This is the quickest purity check.
    

FAQs

Q: Can I esterify this acid using MeOH/


? 
A:  Yes, but be cautious. The equilibrium lies less towards the ester compared to non-fluorinated acids. Use a large excess of Methanol or remove water azeotropically (Dean-Stark) with benzene/toluene. Note that the methyl ester is volatile.

Q: Is the compound compatible with Grignard reagents? A: No. The acidic proton will quench the Grignard immediately. Even as an ester, the


 group makes the carbonyl highly electrophilic, leading to double addition (forming the tertiary alcohol) very rapidly.

Q: Why does the compound smell like vinegar but sharper? A: This is characteristic of low molecular weight halogenated acids. If the smell is acrid/choking, it may indicate hydrolysis releasing trace HF or degradation. Handle in a fume hood.

References
  • Decarboxylative Functionalization Mechanisms

    • Synthetic applic

      
      -difluoroarylacetic acids and salts via decarboxylative functionalization.[3][4][5] Organic Chemistry Frontiers.
      
  • Acidity & pKa of Difluoroacetic Derivatives

    • Difluoroacetic acid properties and pKa data (pKa ~1.3).[1] Wikipedia / Sigma-Aldrich Data.[1]

    • [6]

  • Amide Coupling Strategies for Fluorinated Acids

    • A protocol for amide coupling by in situ formation of acyl fluorides.[7] Organic & Biomolecular Chemistry.

  • NMR Interpretation of Fluorinated Carbons

    • 13C-NMR Splitting Patterns and Fluorine Coupling. Chemistry LibreTexts.

Sources

Optimization

troubleshooting 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid experiments

Introduction & Molecule Profile[1][2] Welcome to the technical support center for 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid . This guide addresses the unique challenges posed by the intersection of electron-deficie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

Welcome to the technical support center for 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid . This guide addresses the unique challenges posed by the intersection of electron-deficient aromatics (3,5-dichlorophenyl) and fluorinated aliphatic chains.

Unlike standard phenoxyacetic acids (e.g., 2,4-D), the presence of the


-difluoro group fundamentally alters the physicochemical properties, particularly acidity (pKa) and carbonyl electrophilicity. This guide moves beyond standard protocols to explain the why behind experimental failures and provides self-validating solutions.
Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Experimentation
pKa ~0.8 – 1.5 (Estimated)Much stronger acid than non-fluorinated analogs (pKa ~3). Requires pH < 1 for quantitative extraction.
LogP High (Lipophilic)3,5-dichloro motif drives high organic solubility; poor water solubility even as a salt compared to non-halogenated analogs.
Reactivity Carbonyl is electron-poorThe

group is electron-withdrawing, making the carbonyl carbon highly electrophilic but the hydroxyl group less nucleophilic.
Stability Decarboxylation RiskSusceptible to decarboxylation under high heat (>100°C) in strongly acidic media.

Synthesis & Reaction Optimization (The "Making It" Phase)

Core Protocol: -Alkylation & Hydrolysis

The synthesis typically involves the reaction of 3,5-dichlorophenol with ethyl bromodifluoroacetate, followed by ester hydrolysis.

Common Issue 1: Low Yield in Alkylation Step

User Complaint: "I am getting <30% yield, and significant unreacted phenol remains."

Root Cause Analysis: The reaction between a phenol and ethyl bromodifluoroacetate is not a simple


 reaction.[1] The fluorine atoms on the electrophile create steric bulk and electronic repulsion. Furthermore, the Reformatsky-type reagent behavior can lead to side reactions if the base is too strong or the solvent is "wet."

Troubleshooting Protocol:

  • Base Selection: Switch from NaH to

    
     or 
    
    
    
    .
    • Why: 3,5-dichlorophenol is quite acidic (pKa ~8). A milder base generates the phenoxide without promoting side reactions (like self-condensation of the bromodifluoroacetate) that occur with strong hydride bases. Cesium (Cs+) provides the "cesium effect," improving solubility and nucleophilicity of the phenoxide in organic solvents.

  • Solvent: Use anhydrous DMF or NMP .

    • Why: Polar aprotic solvents are required to solvate the cation and leave the phenoxide "naked" and reactive. Acetonitrile often requires higher temperatures which risks reagent decomposition.

  • Stoichiometry: Use 1.5 – 2.0 equivalents of ethyl bromodifluoroacetate.

    • Why: The fluorinated reagent is volatile and prone to hydrolysis/degradation. Excess ensures the phenol is consumed.

Common Issue 2: Hydrolysis Failure or Decomposition

User Complaint: "The ester is gone, but I can't recover the acid, or it looks decomposed."

Root Cause Analysis: The


-difluoro group destabilizes the bond between the 

-carbon and the carboxyl group. Harsh acidic hydrolysis or excessive heating can trigger decarboxylation , releasing the difluoromethyl ether (

).

Troubleshooting Protocol:

  • Reagent: Use LiOH (2.0 eq) in THF/Water (3:1) .

    • Why: LiOH is milder than NaOH. THF solubilizes the lipophilic aromatic tail.

  • Temperature: Run at 0°C to Room Temperature . Do NOT reflux.

    • Why: The electron-withdrawing fluorines make the ester extremely susceptible to nucleophilic attack (hydrolysis happens fast). Heat is unnecessary and dangerous.

Workflow Visualization

SynthesisWorkflow Start 3,5-Dichlorophenol Reagent Ethyl Bromodifluoroacetate + Cs2CO3 / DMF Start->Reagent Activation Intermediate Ethyl Ester Intermediate Reagent->Intermediate O-Alkylation Hydrolysis LiOH / THF / H2O (0°C -> RT) Intermediate->Hydrolysis Saponification Product Target Difluoro Acid Hydrolysis->Product Controlled Acidification SideProduct Decarboxylated Byproduct (Avoid Heat!) Hydrolysis->SideProduct If Refluxed

Figure 1: Optimized synthesis workflow emphasizing temperature control to prevent decarboxylation.

Purification & Isolation (The "Cleaning It" Phase)

FAQ: Extraction Difficulties

Q: "I acidified the aqueous layer to pH 4, but the product is still in the water (or missing)."

A: This is the most common error.

  • The Science: A typical benzoic acid has a pKa of ~4.2. This difluoroacetic acid derivative has a pKa estimated between 0.8 and 1.5 . At pH 4, it is still >99% deprotonated (ionized) and remains in the aqueous layer.

  • The Fix: You must acidify to pH 1 (using 1M or 6M HCl) to drive the equilibrium toward the neutral, organic-soluble form.

  • Self-Validation: Check the aqueous layer by TLC after extraction. If the spot persists in the water phase, add more acid.

FAQ: Crystallization vs. Chromatography

Q: "The oil won't crystallize."

A: The 3,5-dichlorophenoxy tail is greasy, and the difluoro group disrupts crystal packing.

  • Recommendation: Do not rely on crystallization for the crude acid.

  • Protocol:

    • Perform an acid-base extraction (Extract into sat.

      
      , wash organics, then acidify aqueous layer to pH 1 and extract with DCM).
      
    • If further purity is needed, use Reverse Phase (C18) Flash Chromatography .

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). The acid modifier is critical to suppress ionization and prevent peak tailing.

Analytical Characterization (The "Proving It" Phase)

NMR Interpretation Guide
NucleusSignal CharacteristicExplanation

NMR
Singlet at ~ -78 to -82 ppmThe fluorines are equivalent and have no neighboring protons on the

-carbon. If you see a doublet (

Hz), you have decarboxylated your product to the

ether.

NMR
Triplet at ~110-120 ppmThe

-carbon is split by the two fluorines (

). This confirms the

group is intact.

NMR
Aromatic region onlyYou should see the characteristic 3,5-dichloro pattern (typically a triplet and doublet or two singlets depending on resolution). No aliphatic protons should be observed.
HPLC Troubleshooting

Issue: Broad, tailing peaks. Solution: The acidity of the molecule interacts with residual silanols on the column.

  • Mandatory: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both mobile phases (A and B).

  • Avoid: Neutral buffers (phosphate pH 7), as the ionized form often elutes poorly on standard C18 columns due to ion-exclusion effects.

Downstream Derivatization (The "Using It" Phase)

Amide Coupling Challenges

User Complaint: "Standard EDC/NHS or HATU coupling is failing with my amine."

Mechanism of Failure: The electron-withdrawing effect of the


 group makes the carbonyl carbon highly electrophilic, which is good. However, it also stabilizes the carboxylate anion, making the initial activation step slower with some reagents. Additionally, the activated ester is highly reactive and prone to hydrolysis if the amine is hindered.

Recommended Protocol: Acyl Fluoride Method For difficult couplings with


-difluoro acids, the Acyl Fluoride  intermediate is often superior to active esters.[2]
  • Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

  • Conditions: Acid (1.0 eq) + Amine (1.1 eq) + DIPEA (3.0 eq) + TFFH (1.1 eq) in DCM.

  • Why: This generates the acid fluoride in situ. Acid fluorides of

    
    -difluoro acids are stable enough to form but highly reactive toward amines, bypassing the steric/electronic issues of bulky active esters.
    
Troubleshooting Decision Tree

Troubleshooting Problem Experiment Failed CheckYield Is Yield Low? Problem->CheckYield CheckNMR Check 19F NMR Problem->CheckNMR BaseCheck Did you use NaH? CheckYield->BaseCheck Yes SignalCheck Signal Type? CheckNMR->SignalCheck SwitchBase Switch to Cs2CO3 (Milder Base) BaseCheck->SwitchBase Yes Singlet Singlet (-80 ppm) Product is Good SignalCheck->Singlet Doublet Doublet (-80 ppm) Decarboxylation! SignalCheck->Doublet DoubletFix Lower Hydrolysis Temp Avoid Acidic Heat Doublet->DoubletFix

Figure 2: Diagnostic logic for synthesis and stability issues.

References

  • Synthesis of Aryl Fluoroalkyl Ethers: Title: Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Amide Coupling via Acyl Fluorides: Title: Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.[2] Source: Royal Society of Chemistry (RSC) / Organic & Biomolecular Chemistry. URL:[Link]

  • 19F NMR Chemical Shifts: Title: 19F NMR Chemical Shifts and Coupling Constants.[3][4][5] Source: University of California, Santa Barbara (UCSB) NMR Facility. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic Acid (DCDFA)

Status: Operational Role: Senior Application Scientist Topic: Efficacy Optimization & Troubleshooting Target: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition / pTyr Mimetics[1] Executive Technical Overview Compound Id...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Efficacy Optimization & Troubleshooting Target: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition / pTyr Mimetics[1]

Executive Technical Overview

Compound Identity: 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid (DCDFA) Primary Application: Non-hydrolyzable Phosphotyrosine (pTyr) Mimetic.[1]

The Central Paradox: You are likely observing a significant discrepancy between your biochemical (enzyme-free) assays and your cellular/in vivo assays. DCDFA is a classic "Warhead" scaffold designed to target the catalytic pocket of PTP1B. The difluoromethylene group (


) lowers the pKa of the carboxylate to ~1.3, allowing it to mimic the charge density of a phosphate group (

).
  • In Enzymatic Assays: It binds with high affinity because it is fully ionized at pH 7.4.

  • In Cellular Assays: It fails to show efficacy because it is fully ionized at pH 7.4, preventing passive diffusion across the lipophilic cell membrane.

This guide addresses the translational gap between "binding" and "efficacy."[1]

Troubleshooting Modules

Module A: The Permeability Barrier (Cellular Potency)

User Query: "My IC50 in the enzymatic assay is <500 nM, but I see no activity in HepG2 cells even at 100 µM. Is the compound degrading?"

Root Cause Analysis: It is unlikely to be degradation.[1] The difluoro-linker renders the bond highly stable against hydrolysis compared to non-fluorinated analogs. The issue is ionization . At physiological pH (7.4), the pKa of the difluoroacetic acid group (~1.3) dictates that 99.99% of the compound exists as the anionic species (


). The anionic charge is repelled by the lipid bilayer.

Technical Protocol: Prodrug Strategy To restore cellular efficacy, you must mask the negative charge to facilitate entry, then rely on intracellular esterases to release the active warhead.

Recommended Workflow:

  • Synthesis: Convert DCDFA into an Ethyl Ester or Pivaloyloxymethyl (POM) Ester .

  • Treatment: Apply the ester prodrug to cells.[1]

  • Activation: Intracellular esterases cleave the masking group, trapping the active acid inside the cell.

Data: Impact of Esterification on Permeability

ParameterFree Acid (DCDFA)Ethyl Ester ProdrugPOM Ester Prodrug
pKa ~1.3 (Strong Acid)NeutralNeutral
LogD (pH 7.4) -2.5 (Hydrophilic)> 3.0 (Lipophilic)> 3.5 (Lipophilic)
Cell Entry < 1% (Passive)> 80% (Passive)> 90% (Passive)
Intracellular Species N/AFree Acid (Active)Free Acid (Active)

Visualizing the Mechanism:

ProdrugMechanism cluster_extracellular Extracellular (pH 7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular (Cytosol) Acid Free Acid (DCDFA) [Ionized -COO⁻] Barrier Lipid Bilayer (Repels Charge) Acid->Barrier Blocked Prodrug Ester Prodrug [Neutral -COOR] Prodrug->Barrier Diffusion Prodrug_In Prodrug (Intact) Barrier->Prodrug_In Entry Enzyme Esterase (Cleavage) Prodrug_In->Enzyme Active Active Inhibitor (Trapped Ion) Enzyme->Active Hydrolysis Target PTP1B Target Active->Target Inhibition

Caption: The "Ion Trap" mechanism. The neutral prodrug crosses the membrane, is cleaved by esterases, and the resulting ionized active species is trapped inside the cell to engage the target.

Module B: Assay Interference & Selectivity

User Query: "I am seeing high background signal in my fluorescence-based enzyme assay. Is the 3,5-dichloro ring interfering?"

Root Cause Analysis: The 3,5-dichlorophenoxy moiety is highly hydrophobic.[1]

  • Aggregation: At concentrations >10 µM, this scaffold can form micellar aggregates that sequester the enzyme, leading to false positives (promiscuous inhibition).

  • Quenching: Chlorinated aromatics can quench fluorescence in certain wavelength ranges.[1]

Validation Protocol: The Detergent Test To verify if your efficacy data is real or an artifact of aggregation:

  • Standard Buffer: 50 mM Bis-Tris (pH 7.2), 1 mM DTT.

  • Test Condition: Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer.

  • Interpretation:

    • If IC50 increases significantly (potency drops) with detergent: False Positive (Aggregation) .[1]

    • If IC50 remains stable: True Specific Binding .[1]

Module C: Structural Optimization (SAR)

User Query: "The ethyl ester works in cells but is metabolized too fast in plasma. How do I improve metabolic stability while maintaining efficacy?"

Expert Insight: While the difluoro-linker is stable, the phenoxy ether bond can be susceptible to P450 oxidation, and simple ethyl esters are cleaved rapidly by plasma esterases before reaching the tissue.

Optimization Logic:

  • Steric Shielding: Switch from an ethyl ester to an Isopropyl or tert-Butyl ester to slow down plasma hydrolysis.

  • Bioisosteres: If the carboxylic acid is problematic, consider converting the

    
     to a 
    
    
    
    -Tetrazole
    .[1]
    • Why? Tetrazoles have a similar pKa (~4.5-5.[1]0) but are more lipophilic and often have better oral bioavailability than the free acid.

SAR Decision Tree:

SAR_Logic Start Optimization Goal: Improve In Vivo Efficacy Q1 Is Cellular Potency Low? Start->Q1 Sol1 Make Prodrug (Ethyl/POM Ester) Q1->Sol1 Yes Q2 Is Plasma Stability Low? Q1->Q2 No Sol1->Q2 Sol2 Steric Shielding (Isopropyl/t-Butyl Ester) Q2->Sol2 Yes Q3 Is Selectivity Poor? Q2->Q3 No Sol3 Modify Tail Group (Replace 3,5-Cl with 3-Br or 4-CF3) Q3->Sol3 Yes

Caption: Step-wise optimization workflow for translating the DCDFA scaffold from a biochemical hit to a cellular lead.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to dissolve the free acid for cell culture? A: Yes, but with caution. DCDFA is soluble in DMSO.[1] However, simply dissolving the free acid in DMSO and adding it to media will result in immediate ionization upon contact with the aqueous buffer (pH 7.4). The DMSO carries it to the membrane, but the charge prevents it from crossing. You must use the ester prodrug form for cellular assays.[1]

Q: Why use Difluoroacetic acid instead of a Phosphate group? A: Phosphates are rapidly hydrolyzed by cellular phosphatases (short half-life).[1] The difluoromethylene group (


) is chemically and enzymatically stable (non-hydrolyzable), allowing the drug to persist long enough to inhibit the target PTP1B.

Q: What is the exact pKa of the difluoroacetic acid moiety? A: The pKa is approximately 1.3 .[1] This is significantly more acidic than acetic acid (pKa 4.[1]76) due to the strong electron-withdrawing effect of the two fluorine atoms.[1] This acidity is what makes it a good phosphate mimic (which has a pKa1 ~2.1), but it is also what kills permeability.

References

  • Burke, T. R., et al. (2006). "Small Molecule Mimetics of Phosphotyrosine: PTP1B Inhibitors." Current Topics in Medicinal Chemistry.

  • McKenna, C. E., et al. (2004). "Alpha,alpha-difluoro-beta-ketophosphonates as potent inhibitors of protein tyrosine phosphatase 1B."[2] Journal of Medicinal Chemistry.

  • Rautio, J., et al. (2018). "The prodrug approach in the era of drug design."[1][3] Nature Reviews Drug Discovery.[1]

  • PubChem Compound Summary. (2025). "Difluoroacetic acid properties and pKa data."

(Note: The specific synthesis of the 3,5-dichloro derivative follows general procedures outlined in Reference 1 for aryloxy-difluoroacetic acids.)

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Optimization

Technical Support Center: Investigating Off-Target Effects of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid and its Analogs

Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the biological activities of novel chemical entities. This guide focuses on the potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the biological activities of novel chemical entities. This guide focuses on the potential off-target effects of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid. As this appears to be a novel or less-studied compound, direct literature on its off-target effects is scarce. Therefore, this guide will leverage data from structurally similar and well-characterized phenoxyacetic acid compounds, primarily 2,4-Dichlorophenoxyacetic acid (2,4-D), to provide a framework for your investigations. The principles and methodologies discussed here are broadly applicable for assessing the specificity and potential unintended biological consequences of new chemical entities.

The core of robust scientific inquiry lies in understanding not only the intended effects of a compound but also its unintended interactions with biological systems. This guide is designed to help you anticipate, identify, and troubleshoot potential off-target effects in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound Characterization and Preliminary Assessment

Question 1: We are working with 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid, but can find very little information on its biological effects. How should we begin our investigation into its potential off-target activities?

Answer:

When working with a novel compound, a logical starting point is to examine its structural analogs. Your compound, 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid, belongs to the chlorophenoxy acetic acid class of molecules. A prominent member of this class is the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2][3] Given the structural similarity, it is plausible that your compound may share some biological activities with 2,4-D.

Your initial steps should involve a combination of in silico (computational) and in vitro (experimental) approaches:

  • In Silico Analysis: Utilize computational tools to predict potential off-target interactions. This can include screening your compound against databases of known protein targets and toxicity profiles. This approach is cost-effective and can help prioritize experimental validation.

  • Literature Review of Analogs: Conduct a thorough review of the known off-target effects of 2,4-D and other related compounds like 2,4,5-T, MCPA, and dichlorprop.[2][4] This will provide a roadmap of potential pathways and toxicities to investigate. For instance, 2,4-D is a synthetic auxin that disrupts plant growth.[1][2][5][6] It has also been studied for various health effects in animals and humans, with the kidneys, liver, and nervous system being potential target organs for toxicity.[7][8][9]

  • Initial In Vitro Profiling: Begin with broad-spectrum cytotoxicity assays across a panel of cell lines representing different tissues. This will establish a general toxicity profile and help determine appropriate concentration ranges for subsequent, more specific assays.

Question 2: What are the known off-target effects of the analog compound, 2,4-D, that we should be aware of?

Answer:

2,4-D is primarily known as a selective herbicide that mimics the plant hormone auxin, leading to uncontrolled growth and death in broadleaf weeds.[1][5][6] However, extensive research has identified several off-target effects and toxicological concerns in non-plant species:

Effect Description Observed In References
Hepatotoxicity Can cause damage to the liver.Animals, Humans[7][8][10]
Nephrotoxicity Can cause damage to the kidneys.Animals, Humans[7][8][9]
Neurotoxicity May affect the nervous system, with symptoms like weakness, headache, and dizziness reported in cases of high exposure.Animals, Humans[3][7]
Endocrine Disruption Can displace sex hormones from their binding globulins.In vitro, Animals
Oxidative Stress Known to induce lipid peroxidation and the generation of free radicals.In vitro, Animals
Carcinogenicity Classified as "possibly carcinogenic to humans" (Group 2B) by the IARC.[8]Humans (epidemiological studies)[7][8][10][11]

It is crucial to consider these known effects when designing your experimental plan for 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid, as it may exhibit a similar toxicological profile.

Section 2: Experimental Design & Troubleshooting

Question 3: We observed unexpected cytotoxicity in our preliminary screens. How can we determine if this is an on-target or off-target effect?

Answer:

This is a common and important challenge in drug discovery and chemical biology. Differentiating on-target from off-target toxicity requires a systematic approach.

Workflow for Deconvoluting Cytotoxicity:

Caption: Workflow for differentiating on-target vs. off-target cytotoxicity.

Troubleshooting Steps:

  • Chemical Controls: Synthesize a structurally similar but inactive analog of your compound. If this analog does not produce cytotoxicity, it strengthens the case for a specific (potentially on-target) effect.

  • Time- and Dose-Dependence: Characterize the cytotoxicity across a wide range of concentrations and time points. Off-target effects often have different dose-response curves than on-target effects.

  • Cell Line Panel Screening: Test your compound on a diverse panel of cell lines. If the cytotoxicity is consistent across all cell lines, it might suggest a general mechanism like membrane disruption or mitochondrial toxicity. If specific cell lines are more sensitive, the genetic background of those cells can provide clues about the off-target pathway.

Question 4: What are some key experimental protocols for assessing the off-target effects identified for 2,4-D, such as oxidative stress and genotoxicity?

Answer:

Here are two fundamental protocols to begin assessing these potential off-target effects.

Protocol 1: In Vitro Oxidative Stress Assessment using DCFDA

Principle: The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method for detecting intracellular reactive oxygen species (ROS). DCFDA is a cell-permeable, non-fluorescent compound that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

  • Cell Seeding: Plate your cells of interest in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.

  • Compound Treatment: Remove the culture medium and treat the cells with various concentrations of your test compound (and positive/negative controls) in serum-free medium for the desired time period (e.g., 1, 6, 24 hours). Include a positive control such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide.

  • DCFDA Loading: After treatment, remove the compound-containing medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Incubation: Add 100 µL of 10 µM DCFDA in pre-warmed serum-free medium to each well. Incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Normalize the fluorescence of treated cells to that of vehicle-treated control cells.

Causality and Self-Validation:

  • Positive Control: The inclusion of a known ROS inducer like H₂O₂ validates that the assay is working correctly in your cell system.

  • Antioxidant Co-treatment: To confirm that the observed fluorescence is due to ROS, co-treat cells with your compound and a known antioxidant like N-acetylcysteine (NAC). A reduction in fluorescence in the co-treated group would support an oxidative stress mechanism.

Protocol 2: Genotoxicity Assessment using the Comet Assay (Alkaline)

Principle: The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage in individual cells. Under alkaline conditions, it can detect single- and double-strand breaks and alkali-labile sites. Damaged DNA migrates further in the electric field, creating a "comet tail."

Methodology:

  • Cell Treatment: Treat your cells in suspension or as a monolayer with your test compound for a relevant duration. Include a positive control (e.g., etoposide or H₂O₂) and a vehicle control.

  • Cell Harvesting and Embedding: Harvest the cells and resuspend them at 1 x 10⁵ cells/mL in ice-cold PBS. Mix a small volume of the cell suspension with molten low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on a cold plate.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) overnight at 4°C. This removes cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (typically ~25V) for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the amount of DNA in the comet tail versus the head.

Causality and Self-Validation:

  • Dose-Response: A clear dose-dependent increase in comet tail length or intensity with your compound provides strong evidence of genotoxicity.

  • Positive Control: A robust response with the positive control ensures the assay was performed correctly.

  • Cytotoxicity Check: Run a parallel cytotoxicity assay (e.g., trypan blue exclusion) at the same concentrations. High levels of cytotoxicity can lead to false positives in the comet assay due to DNA degradation during apoptosis or necrosis. Ensure you are working with non-cytotoxic concentrations.

Section 3: Advanced Investigations and Pathway Analysis

Question 5: Our initial assays suggest a specific off-target pathway is being modulated. How do we identify the direct molecular target within that pathway?

Answer:

Identifying the direct molecular target is a challenging but critical step. A multi-pronged approach is most effective.

Strategy for Target Identification:

Sources

Troubleshooting

degradation of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid in solution

I. General Information & Key Considerations 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid is a halogenated phenoxyalkanoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

I. General Information & Key Considerations

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid is a halogenated phenoxyalkanoic acid. Its structure combines a dichlorinated aromatic ring, an ether linkage, and a difluoroacetic acid moiety. Each of these components contributes to its overall chemical stability and potential degradation pathways. The presence of the electron-withdrawing fluorine atoms on the alpha-carbon of the carboxylic acid is expected to influence its acidity and the reactivity of the entire molecule compared to its non-fluorinated analogue, 2-(3,5-dichlorophenoxy)acetic acid.[1]

When working with this compound in solution, it is crucial to consider the following factors that can influence its stability:

  • pH of the solution: The pH will affect the ionization state of the carboxylic acid group and can catalyze hydrolysis.

  • Temperature: Higher temperatures generally accelerate degradation reactions.

  • Light Exposure: The aromatic ring and carbon-chlorine bonds suggest a susceptibility to photodegradation.

  • Presence of Oxidizing or Reducing Agents: These can initiate degradation through various chemical pathways.

  • Microbial Contamination: Although not a primary focus of this guide, microbial degradation is a known pathway for similar compounds like 2,4-D.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid in aqueous solution?

A1: Based on its chemical structure, the two most probable abiotic degradation pathways are hydrolysis and photodegradation.

  • Hydrolysis: This would likely involve the cleavage of the ether bond, which is a known degradation pathway for phenoxy herbicides like 2,4-D.[3] This would yield 3,5-dichlorophenol and 2,2-difluoroacetic acid. The rate of hydrolysis is expected to be pH-dependent.

  • Photodegradation: Aromatic compounds, especially those with halogen substituents, are often susceptible to degradation upon exposure to UV light.[4][5] This can involve the cleavage of the ether bond or dechlorination of the aromatic ring.

Q2: How should I prepare and store stock solutions of this compound to minimize degradation?

A2: To ensure the stability of your stock solutions, we recommend the following:

  • Solvent: Use a high-purity, aprotic organic solvent such as acetonitrile or DMSO for initial stock preparation. For aqueous working solutions, prepare them fresh daily.

  • pH: If preparing aqueous solutions, buffer them to a neutral or slightly acidic pH (e.g., pH 5-7) to minimize base-catalyzed hydrolysis.

  • Temperature: Store stock solutions at 4°C or lower. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

  • Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.

Q3: What analytical methods are suitable for monitoring the degradation of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid and its potential products?

A3: A combination of chromatographic techniques is recommended for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a robust method for quantifying the parent compound.[6][7] A C18 column with a mobile phase of acetonitrile and acidified water is a good starting point. The UV detector wavelength should be set to the absorbance maximum of the compound's aromatic ring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying and quantifying both the parent compound and its degradation products. It offers higher sensitivity and specificity than HPLC-UV.

  • Gas Chromatography (GC): Derivatization of the carboxylic acid to a more volatile ester may be necessary for GC analysis. This method can be useful for detecting and quantifying volatile degradation products like 3,5-dichlorophenol.

  • ¹⁹F NMR Spectroscopy: This technique can be invaluable for tracking the fate of the fluorine-containing moiety of the molecule and identifying fluorinated degradation products.[4][8]

III. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent results or loss of compound potency over time. Degradation of the compound in stock or working solutions.1. Prepare fresh solutions for each experiment. 2. Review storage conditions: ensure protection from light and appropriate temperature. 3. Verify the pH of aqueous solutions. 4. Analyze the stock solution by HPLC or LC-MS to check for the presence of degradation products.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. If using HPLC-UV, couple it with a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. 2. Based on the mass, postulate the structure of the degradation product (e.g., 3,5-dichlorophenol or 2,2-difluoroacetic acid). 3. Inject standards of suspected degradation products to confirm their retention times.
Poor recovery of the compound from experimental samples. Adsorption to container surfaces or significant degradation during sample processing.1. Use silanized glassware or polypropylene containers to minimize adsorption. 2. Keep samples cold and protected from light during processing. 3. Optimize extraction procedures to ensure efficient recovery.

IV. Postulated Degradation Pathways and Experimental Workflows

A. Postulated Degradation Pathways

The following diagram illustrates the hypothetical primary degradation pathways of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid in solution.

parent 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid hydrolysis Hydrolysis (pH, Temp) parent->hydrolysis photodegradation Photodegradation (UV Light) parent->photodegradation product1 3,5-Dichlorophenol hydrolysis->product1 product2 2,2-Difluoroacetic acid hydrolysis->product2 photodegradation->product1 photo_product1 Dechlorinated and/or Hydroxylated Aromatics photodegradation->photo_product1 photo_product2 Further Fragmentation Products photodegradation->photo_product2

Caption: Postulated degradation pathways of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid.

B. Experimental Workflow for Degradation Study

The following diagram outlines a general workflow for investigating the degradation of the target compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in Acetonitrile) prep_working Prepare Aqueous Working Solutions (Buffered at various pHs) prep_stock->prep_working incubate_dark Incubate in Dark (Temperature Control) prep_working->incubate_dark incubate_light Incubate with UV Light (Temperature Control) prep_working->incubate_light sampling Sample at Time Points (t=0, t=x, t=y, ...) incubate_dark->sampling incubate_light->sampling analysis Analyze by HPLC-UV and/or LC-MS sampling->analysis data Quantify Parent Compound and Identify Degradation Products analysis->data

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Optimization

Technical Support Center: Overcoming Resistance to Synthetic Auxin Herbicides

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for investigating and overcoming resistance to synthetic auxin herbicides. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for investigating and overcoming resistance to synthetic auxin herbicides. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their experiments. While your query specified 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid, this guide will focus on the extensively studied and structurally related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D) . The principles and mechanisms of resistance to 2,4-D are foundational for the synthetic auxin class and provide a robust framework for troubleshooting resistance to related compounds.

This document moves beyond simple protocols to explain the scientific rationale behind experimental design, helping you build self-validating experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when suspecting herbicide resistance.

Q1: My herbicide treatment is no longer effective. How do I confirm if this is true resistance?

A: Poor herbicide performance can be due to many factors besides genetic resistance, including application errors, unfavorable environmental conditions, or incorrect weed growth stage.[1] To confirm resistance, you must conduct a controlled dose-response bioassay. This involves growing the suspected resistant population and a known susceptible population under controlled greenhouse conditions and treating them with a range of herbicide doses.[2][3] A significant shift in the dose required to achieve 50% growth reduction (GR₅₀) in the suspected population compared to the susceptible one is a strong indicator of resistance.[3]

Q2: What are the primary mechanisms of resistance to synthetic auxin herbicides like 2,4-D?

A: Resistance mechanisms are broadly categorized into two types: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).[4][5][6]

  • Target-Site Resistance (TSR): This involves a mutation in the gene encoding the herbicide's target protein (e.g., auxin receptors like TIR1/AFB), which prevents the herbicide from binding effectively.[5][7] This mechanism is considered relatively rare for synthetic auxins.[7]

  • Non-Target-Site Resistance (NTSR): This is more common and includes mechanisms that reduce the amount of active herbicide reaching the target site.[5] The two main forms of NTSR for 2,4-D are:

    • Enhanced Metabolism: The resistant plant rapidly detoxifies or degrades the herbicide, often through the action of enzyme families like cytochrome P450 monooxygenases (P450s).[7][8][9]

    • Reduced Translocation: The plant absorbs the herbicide but is inefficient at moving it from the point of contact (e.g., a leaf) to the sites of action in the meristematic tissues.[7][10][11]

Q3: What is a Resistance Factor (RF) and how is it calculated?

A: The Resistance Factor (RF) is a quantitative measure of the level of resistance. It is calculated by dividing the GR₅₀ value of the suspected resistant (R) population by the GR₅₀ value of the known susceptible (S) population.

RF = GR₅₀ (Resistant) / GR₅₀ (Susceptible)

An RF value greater than 2 is generally considered indicative of resistance, though values can range from low (2-5) to very high (>100) depending on the mechanism and species.[7]

Troubleshooting Experimental Failures

This section provides solutions to specific problems you might encounter during your research.

Problem 1: High variability in whole-plant dose-response assays.
  • Observation: Replicates of the same treatment show widely different levels of injury, making it difficult to calculate a reliable GR₅₀.

  • Causality & Solution:

    • Genetic Heterogeneity: The seed sample from the field may contain a mix of resistant and susceptible individuals.

      • Solution: If possible, establish pure lines by collecting seeds from single surviving plants from the field and propagating them separately. This will create more genetically uniform populations for testing.

    • Inconsistent Application: Uneven spray coverage can lead to some plants receiving a higher effective dose than others.

      • Solution: Use a calibrated track sprayer to ensure uniform application.[12] Ensure nozzles are clean and pressure is constant. For small-scale lab experiments, a precision pipette can be used to apply a known volume and concentration directly to a specific leaf area.

    • Environmental Fluctuation: Variations in light, temperature, or soil moisture can affect plant growth and herbicide uptake.[1]

      • Solution: Conduct all assays in a controlled environment (growth chamber or greenhouse) with standardized conditions for photoperiod, temperature, and watering schedules.[12]

Problem 2: Suspected metabolic resistance, but no direct evidence.
  • Observation: The population is confirmed resistant via a dose-response assay, and initial molecular tests show no mutations at the target site. You suspect enhanced metabolism is the cause.

  • Causality & Solution:

    • Need for Functional Validation: Enhanced metabolism is often mediated by P450 enzymes. The activity of these enzymes can be inhibited by specific chemical synergists.[7]

      • Solution: Conduct a dose-response assay using the P450 inhibitor malathion .[8] Pre-treat the resistant plants with malathion before applying 2,4-D. If malathion synergizes with 2,4-D and restores susceptibility (i.e., significantly lowers the GR₅₀ of the resistant population), it strongly indicates that P450-mediated metabolism is the resistance mechanism.[7][8] See Protocol 2 for a detailed methodology.

Problem 3: Difficulty distinguishing between reduced translocation and other NTSR mechanisms.
  • Observation: Your results point towards NTSR, but you cannot be sure if the herbicide is not being absorbed, not being translocated, or is being metabolized too quickly.

  • Causality & Solution:

    • Tracing the Herbicide's Fate: To definitively track the movement and breakdown of the herbicide within the plant, you must use a labeled form of the compound.

      • Solution: Perform an absorption and translocation study using radiolabeled [¹⁴C]-2,4-D.[8][10] This experiment allows you to quantify the amount of herbicide absorbed by the leaf, the amount translocated to other parts of the plant (roots, shoots), and the amount metabolized over time. Comparing these quantities between resistant and susceptible plants will clearly identify the mechanism. A resistant plant with reduced translocation will show most of the [¹⁴C] remaining in the treated leaf, whereas a plant with enhanced metabolism will show a rapid decline in the parent [¹⁴C]-2,4-D compound and an increase in metabolite peaks during analysis (e.g., by HPLC).[8][10] See Protocol 3 for a detailed workflow.

Visualized Workflows and Pathways
Workflow: Investigating Herbicide Resistance

This diagram outlines the logical flow of experiments from initial field observation to mechanism identification.

G cluster_0 Phase 1: Confirmation cluster_1 Phase 2: Mechanism Differentiation cluster_2 Phase 3: Conclusion A Field Observation: Poor Herbicide Efficacy B Dose-Response Assay (Protocol 1) A->B C Resistance Confirmed? (Calculate RF) B->C D Molecular Analysis: Sequence Target Gene C->D Yes E Synergist Assay with Malathion (Protocol 2) C->E Yes G Target-Site Resistance (TSR) D->G Mutation Found F [14C] Herbicide Study: Absorption & Translocation (Protocol 3) E->F H Metabolic Resistance (NTSR) E->H Malathion Reverses Resistance F->H [14C]-Metabolites Increase Rapidly I Reduced Translocation (NTSR) F->I [14C] Remains in Treated Leaf

Caption: A step-by-step workflow for diagnosing herbicide resistance.

Key Mechanisms of 2,4-D Resistance

This diagram illustrates the two major classes of herbicide resistance.

ResistanceMechanisms cluster_PlantCell Plant Cell cluster_NTSR Non-Target-Site Resistance (NTSR) cluster_TSR Target-Site Resistance (TSR) Target {Target Protein (e.g., TIR1/AFB)}|{Normal Function} Effect Herbicidal Effect Target->Effect Metabolism Enhanced Metabolism (e.g., P450s) Herbicide_Out Metabolites Metabolism->Herbicide_Out Translocation Reduced Translocation NoEffect No Effect Translocation->NoEffect Blocks transport to target MutatedTarget {Mutated Target Protein}|{Herbicide Cannot Bind} MutatedTarget->NoEffect Herbicide_In 2,4-D Enters Cell Herbicide_In->Target Herbicide_In->Metabolism Herbicide_In->Translocation Herbicide_In->MutatedTarget

Caption: Overview of Target-Site vs. Non-Target-Site resistance.

Detailed Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay

Objective: To quantify the level of resistance in a suspected population compared to a susceptible standard.

Methodology:

  • Plant Preparation: Grow seeds from both the suspected resistant (R) and known susceptible (S) populations in pots under controlled greenhouse conditions (e.g., 25/20°C day/night, 16-hour photoperiod).[2] Grow plants until they reach the 3-4 leaf stage.

  • Herbicide Dilution Series: Prepare a series of 2,4-D concentrations. A typical series might be 0, 0.25X, 0.5X, 1X, 2X, 4X, and 8X the recommended field application rate. The 'X' rate should be chosen to provide effective control of the susceptible population.

  • Experimental Design: Use a completely randomized design with at least 4-5 replicates for each herbicide dose for both populations.[12] Include an untreated control (0X dose) for each population.

  • Application: Apply the herbicide treatments using a calibrated laboratory sprayer to ensure uniform coverage.[12]

  • Data Collection: After 21 days, visually assess plant injury and then harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.

  • Data Analysis: For each population, calculate the percent biomass reduction relative to its untreated control for each dose. Use a statistical software package to perform a non-linear regression analysis (e.g., four-parameter log-logistic model) to determine the GR₅₀ value.

  • Interpretation: Calculate the Resistance Factor (RF) by dividing the GR₅₀ of the R population by the GR₅₀ of the S population.

ParameterSusceptible (S) PopulationResistant (R) Population
Expected GR₅₀ ~0.5X to 1X field rate>4X field rate (example)
Resistance Factor (RF) N/AGR₅₀(R) / GR₅₀(S)
Protocol 2: Investigating Metabolic Resistance with a P450 Inhibitor

Objective: To determine if enhanced metabolism via cytochrome P450 enzymes is contributing to resistance.

Methodology:

  • Plant Preparation: Grow the confirmed resistant (R) and susceptible (S) populations to the 3-4 leaf stage as described in Protocol 1.

  • Synergist Application: Prepare a solution of malathion (a P450 inhibitor). One hour before the herbicide treatment, spray half of the R plants and half of the S plants with the malathion solution. The other half of the plants receive a mock treatment (water).

  • Herbicide Application: Apply the same 2,4-D dose-response series from Protocol 1 to all four groups of plants (S, S+Malathion, R, R+Malathion).

  • Data Collection & Analysis: Collect and analyze the biomass data as described in Protocol 1 to determine the GR₅₀ for all four treatment groups.

  • Interpretation:

    • Malathion should have little to no effect on the GR₅₀ of the S population.

    • If malathion significantly reduces the GR₅₀ of the R population (making it more susceptible), this is strong evidence for P450-mediated metabolic resistance.[8][9]

Protocol 3: [¹⁴C]-2,4-D Absorption and Translocation Study (Conceptual Workflow)

Objective: To quantify the uptake, movement, and metabolism of 2,4-D in resistant and susceptible plants. NOTE: This protocol requires a license and facilities for working with radioactive materials.

Methodology:

  • Plant Preparation: Grow R and S plants to the 3-4 leaf stage.

  • Application: Apply a precise droplet of [¹⁴C]-2,4-D solution of known radioactivity to the adaxial surface of a single, fully expanded leaf on each plant.

  • Time Course Harvest: Harvest plants at several time points after treatment (e.g., 6, 24, 48, 72 hours).

  • Sample Processing:

    • Absorption: At each time point, wash the treated leaf with a solvent (e.g., acetone:water) to remove unabsorbed [¹⁴C]-2,4-D from the leaf surface. Quantify the radioactivity in the wash using liquid scintillation counting (LSC). The absorbed amount is the total applied minus the amount in the wash.

    • Translocation: Dissect the plant into four parts: (1) the treated leaf, (2) tissue above the treated leaf, (3) tissue below the treated leaf, and (4) the roots.

    • Quantification: Combust each plant part in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC. This measures the total radioactivity in each part.

  • Data Analysis: Calculate the percentage of absorbed radioactivity that was translocated out of the treated leaf and its distribution throughout the plant. Compare the results between R and S plants.

  • Interpretation:

    • Reduced Translocation: The R plants will show a significantly higher percentage of radioactivity remaining in the treated leaf compared to S plants.[10]

    • Enhanced Metabolism: While this protocol primarily measures translocation, analysis of plant extracts via HPLC can separate the parent [¹⁴C]-2,4-D from its metabolites, providing direct evidence of metabolic breakdown.[8]

References
  • Bhat, M. A., Ishida, T., Horiike, M., Vaidyanathan, C. S., & Kurane, R. (2007). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. PubMed. [Link]

  • Torra, J., Osuna, M. D., & De Prado, R. (2020). Resistance Mechanisms to 2,4-D in Six Different Dicotyledonous Weeds Around the World. MDPI. [Link]

  • Singh, S., & Kumar, V. (2025). Degradation of 2,4-D by plant growth-promoting Cupriavidus sp. DSPFs: role in mitigating herbicide toxicity in soil and enhancing crop production. Microbiology Spectrum - ASM Journals. [Link]

  • Chen, L., & He, J. (2024). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. MDPI. [Link]

  • Queiroz, S. C. N., & Vidal, R. A. (2012). 2,4-D Toxicity: Cause, Effect and Control. ResearchGate. [Link]

  • Henderson, T. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory. [Link]

  • Laforest, M., Simard, M. J., & Nurse, R. (2022). Detection, monitoring and management of herbicide-resistant weeds: genetic test marker development for fleabane, abutilon and green pigweed. Agriculture and Agri-Food Canada. [Link]

  • Nunes, A. L., & Vidal, R. A. (2017). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal. [Link]

  • Chen, L., & He, J. (2024). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. MDPI. [Link]

  • Shyam, C., et al. (2018). Metabolism of 2,4-dichlorophenoxyacetic acid contributes to resistance in a common waterhemp (Amaranthus tuberculatus) population. DigitalCommons@UNL. [Link]

  • Merotto, A., et al. (2016). Illustrations of the diagnostic methods for herbicide resistance identification. ResearchGate. [Link]

  • Torra, J., et al. (2017). Unravelling the resistance mechanisms to 2,4-D (2,4-dichlorophenoxyacetic acid) in corn poppy (Papaver rhoeas). ResearchGate. [Link]

  • Beckie, H. J., & Harker, K. N. (2024). Herbicide resistance is complex: a global review of cross-resistance in weeds within herbicide groups. Weed Science - Cambridge University Press & Assessment. [Link]

  • Laforest, M., et al. (2024). Early detection and management of herbicide-resistant weeds. Weed Science - Cambridge University Press & Assessment. [Link]

  • University of Illinois College of Agricultural, Consumer and Environmental Sciences. (2016). Researchers develop new way to test for herbicide resistance. Farm Progress. [Link]

  • Herbicide Resistance Action Committee. (2017). European Guidelines to conduct herbicide resistance tests. ResearchGate. [Link]

  • Chand, T., et al. (2022). Transcriptome analysis of the 2,4-dichlorophenoxyacetic acid (2,4-D)-tolerant cotton chromosome substitution line CS-B15sh. Frontiers. [Link]

  • APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. APVMA. [Link]

  • Pest Management Regulatory Agency. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Government of Canada. [Link]

  • Kansas State University. (2021). Exploring Genetic Basis of 2,4-D Herbicide Resistance in Palmer Amaranth. K-State Research and Extension. [Link]

  • Lyon, D. J., et al. (2024). Best Management Practices for Managing Herbicide Resistance. Washington State University. [Link]

  • CropLife Canada. (n.d.). How to manage herbicide resistance in your fields. Manage Resistance Now. [Link]

  • University of Illinois. (2019). Mix Together Effective Modes of Action to Decrease Herbicide Resistance Development. University of Illinois Urbana-Champaign. [Link]

  • Weed Science Society of America. (2012). Top strategies to combat herbicide resistance. Farm Progress. [Link]

  • Teagasc | Agriculture and Food Development Authority. (n.d.). Herbicide Resistance. Teagasc. [Link]

  • Pesticide Environmental Stewardship. (n.d.). How to Manage Herbicide Resistance. Pesticide Environmental Stewardship. [Link]

  • Duke, S. O. (2020). Mechanisms of evolved herbicide resistance. PMC - NIH. [Link]

  • Bælum, J., et al. (2006). 2,4-D impact on bacterial communities, and the activity and genetic potential of 2,4-D degrading communities in soil. FEMS Microbiology Ecology | Oxford Academic. [Link]

  • CropLife Australia. (2025). Herbicide Resistance Management Strategies. CropLife Australia. [Link]

  • Herbicide Resistance Action Committee. (n.d.). Detecting herbicide resistance. AHDB. [Link]

  • Shyam, C., et al. (2022). Inheritance of 2,4-dichlorophenoxyacetic acid (2,4-D) resistance. Nature. [Link]

  • Syngenta Canada. (2024). Top five tips to manage herbicide-resistant weeds. Syngenta Canada. [Link]

  • Torra, J., et al. (2020). Resistance Mechanisms to 2,4-D in Six Different Dicotyledonous Weeds Around the World. MDPI. [Link]

  • Mortensen, D. A., & Schmesier, D. A. (2010). resistant crops and the potential for evolution of 2,4-D–resistant weeds. PMC - NIH. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid analogs

This guide provides an in-depth comparative analysis of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid and its structural analogs.[1] This analysis focuses on the bioisosteric utility of the -difluoroacetic acid moiety,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid and its structural analogs.[1] This analysis focuses on the bioisosteric utility of the


-difluoroacetic acid moiety, a critical scaffold in medicinal chemistry used primarily as a non-hydrolyzable phosphate mimic  (e.g., in PTP1B inhibitors) and for modulating metabolic stability in agrochemicals.[1]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Agrochemical Researchers Focus: Structure-Activity Relationship (SAR), Physicochemical Properties, and Experimental Validation[1]

Executive Summary: The Fluorine Effect

The transition from a standard phenoxyacetic acid to its


-difluoro analog represents a strategic "fluorine scan" modification.[1] While the parent 2-(3,5-Dichlorophenoxy)acetic acid  serves as a lipophilic acid scaffold (often seen in auxin mimics or older diuretics), the introduction of the gem-difluoro group fundamentally alters the molecule's electronic and steric landscape.[1]

Key Differentiator: The 2,2-difluoro substitution dramatically lowers the pKa (from ~3.0 to ~0.8), effectively mimicking the first ionization state of a phosphate group (


) while retaining cell permeability and resisting phosphatase hydrolysis.[1]

Detailed Comparative Analysis

The following table contrasts the target compound with its direct "Protio" (non-fluorinated) and "Monofluoro" analogs.

Table 1: Physicochemical & Functional Comparison
FeatureCompound A (Target) Compound B (Protio Analog) Compound C (Monofluoro)
Structure 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid 2-(3,5-Dichlorophenoxy)acetic acid 2-(3,5-Dichlorophenoxy)-2-fluoroacetic acid
Moiety



Est.[1][2] pKa 0.8 – 1.2 (Highly Acidic)2.9 – 3.2 (Moderately Acidic)1.8 – 2.2 (Intermediate)
Electronic Effect Strong electron-withdrawing (Inductive -I).[1] Mimics phosphate anion.[1]Standard carboxylate resonance.[1]Moderate withdrawal; creates chiral center.[1]
Metabolic Stability High. Blocks

-oxidation and esterase hydrolysis.[1]
Low. Susceptible to

-oxidation or CYP450 hydroxylation.[1]
Moderate. C-F bond slows metabolism but introduces chirality issues.[1]
Lipophilicity (LogP) High (F is lipophilic).[1]Moderate.Intermediate.
Primary Application PTP1B Inhibitors , SH2 Domain Antagonists (Phosphate Mimic).[1]Herbicides (Auxin analogs), Diuretic intermediates.[1]Rare; primarily mechanistic probes.[1]

Mechanistic Insight: The Phosphate Bioisostere Hypothesis

The 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid scaffold is designed to solve a specific problem in drug discovery: Phosphate mimicry without bioavailability loss. [1]

Signaling Pathway & Inhibition Logic

In Protein Tyrosine Phosphatase 1B (PTP1B) inhibition, the enzyme's active site contains a positively charged arginine pocket that binds the substrate's phosphotyrosine residue.[1]

  • The Problem: Natural phosphate groups are charged (impermeable) and rapidly hydrolyzed.[1]

  • The Solution: The difluoroacetic acid group is ionized at physiological pH (like phosphate) but is chemically stable.[1] The 3,5-dichlorophenoxy tail provides hydrophobic interactions to anchor the molecule in the active site.[1]

PTP1B_Inhibition Substrate Phosphotyrosine Substrate Enzyme PTP1B Active Site (Cys215, Arg221) Substrate->Enzyme Binds Hydrolysis Hydrolysis (Dephosphorylation) Enzyme->Hydrolysis Catalysis Complex Stable Enzyme-Inhibitor Complex Enzyme->Complex No Hydrolysis Signal_Off Signaling Terminated (Insulin Resistance) Hydrolysis->Signal_Off Inhibitor Difluoro Analog (Non-hydrolyzable) Inhibitor->Enzyme Competitive Binding (Kd < 1µM) Signal_On Signaling Sustained (Insulin Sensitization) Complex->Signal_On Blocks PTP1B

Figure 1: Mechanism of Action for Difluoroacetic Acid Analogs in PTP1B Inhibition.[1] The analog mimics the substrate but resists hydrolysis, prolonging insulin signaling.[1]

Experimental Protocols

To validate the performance of the difluoro analog against its protio counterpart, the following protocols are recommended.

Synthesis: The Reformatsky Route

Unlike the simple Williamson ether synthesis used for the protio analog, the difluoro analog requires a Reformatsky-type reaction due to the instability of difluoro-halo-alkanes.[1]

Protocol:

  • Reagents: 3,5-Dichlorophenol (1.0 eq), Ethyl bromodifluoroacetate (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or DMSO (Anhydrous).[1]

  • Procedure:

    • Dissolve 3,5-dichlorophenol in DMF under

      
      .[1]
      
    • Add

      
       and stir at RT for 30 min to generate the phenoxide.
      
    • Add Ethyl bromodifluoroacetate dropwise.[1]

    • Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc).[1]

    • Hydrolysis: Treat the resulting ester with LiOH in THF/Water to yield the free acid.[1]

  • Critical Step: The difluoro ester is prone to hydrolysis; control pH carefully during workup to avoid decarboxylation.[1]

Biological Assay: PTP1B Enzyme Inhibition

This assay compares the IC50 of the analogs.[1]

Reagents:

  • Recombinant human PTP1B (residues 1–321).[1]

  • Substrate: p-Nitrophenyl phosphate (pNPP).[1]

  • Buffer: 50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT.[1]

Workflow:

  • Preparation: Dilute compounds (Difluoro vs Protio) in DMSO (serial dilutions: 100 µM to 1 nM).

  • Incubation: Mix 10 µL compound + 40 µL enzyme in 96-well plate. Incubate 10 min at 37°C.

  • Reaction: Initiate by adding 50 µL pNPP (2 mM final).[1]

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 min.

  • Analysis: Fit linear rates to Sigmoidal Dose-Response curve to determine IC50.

Expected Result: The Difluoro analog should show 10-100x greater potency than the Protio analog due to the electrostatic match with the Arg221 residue in the PTP1B active site [1].[1]

Logical Workflow: Lead Optimization Cycle

Use this decision tree when optimizing phenoxyacetic acids.

Optimization_Cycle Start Lead Compound (Phenoxyacetic Acid) Check_Potency Is Potency Sufficient? Start->Check_Potency Check_Metab Is Metabolic Stability High? Check_Potency->Check_Metab Yes Modify_Cl Modify Ring Substituents (3,5-Dichloro -> 2,4-Dichloro) Check_Potency->Modify_Cl No ( steric fit issue) Modify_F Synthesize Difluoro Analog (-OCF2COOH) Check_Metab->Modify_F No (oxidation issue) Test_pKa Measure pKa & LogP Modify_F->Test_pKa Test_IC50 PTP1B Assay Modify_Cl->Test_IC50 Test_pKa->Test_IC50

Figure 2: Decision Matrix for optimizing phenoxyacetic acid leads. The difluoro-substitution is the primary route for addressing metabolic instability and acidity requirements.[1]

References

  • Burke, T. R., et al. (1994).[1] "Bicyclic Analogues of Difluorophosphonates as Potent Inhibitors of Protein Tyrosine Phosphatases." Journal of Medicinal Chemistry. Link

  • Blackburn, G. M., et al. (1987).[1] "Phosphonates as analogues of biological phosphates." Chemica Scripta. (Foundational work on CF2-phosphonates).

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Vertex Pharmaceuticals. (2017).[1] "Patent US9809579B2: Inhibitors of sodium channel."[1] (Demonstrates synthesis of aryloxy-difluoroacetic acid intermediates). Link

Sources

Comparative

A Comparative Guide to the Efficacy of Dichlorophenoxyacetic Acid Analogs in Cancer Cell Lines

Editorial Note: This guide addresses the topic of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid efficacy. A review of current scientific literature reveals a scarcity of specific data for this particular molecule.

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: This guide addresses the topic of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid efficacy. A review of current scientific literature reveals a scarcity of specific data for this particular molecule. Therefore, to provide a comprehensive and valuable resource, this guide will focus on its well-studied structural analog, Dichloroacetate (DCA) . The principles, mechanisms, and experimental protocols detailed herein for DCA serve as the foundational framework for evaluating the efficacy of novel derivatives, including 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid.

Introduction: Targeting the Metabolic Engine of Cancer

For decades, the focus of cancer therapy has been on targeting rampant cell division. However, a metabolic hallmark of many cancer cells, first observed by Otto Warburg, is their profound reliance on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as aerobic glycolysis or the "Warburg Effect". This metabolic shift is a critical adaptation that supports rapid proliferation.

Dichloroacetate (DCA) is a small molecule inhibitor of mitochondrial pyruvate dehydrogenase kinase (PDK).[1][2] By inhibiting PDK, DCA effectively "reawakens" mitochondrial oxidative phosphorylation, forcing cancer cells to shift from glycolysis back to the more efficient, but more tightly regulated, process of glucose oxidation.[1][2] This metabolic reprogramming has been shown to preferentially induce cell cycle arrest and apoptosis in a wide variety of cancer cells while having minimal effects on non-cancerous cells.[1][3][4] This guide provides a comparative analysis of DCA's efficacy across various cell lines, details the experimental workflows to validate its effects, and discusses its mechanism as a paradigm for evaluating related compounds.

Core Mechanism of Action: Reversing the Warburg Effect

The central therapeutic hypothesis for DCA is its ability to reverse the Warburg effect. In normal cells, pyruvate enters the mitochondria and is converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, fueling the TCA cycle and oxidative phosphorylation. In many cancer cells, PDK is upregulated, phosphorylating and inactivating PDH. This shunts pyruvate away from the mitochondria and towards lactate production, sustaining high glycolytic rates.

DCA's primary action is the inhibition of PDK.[2] This leads to the dephosphorylation and reactivation of the PDH complex.[1] The consequences of this metabolic switch are threefold:

  • Reduced Glycolysis and Lactate Production: Shifting pyruvate to the mitochondria starves the cell of the rapid ATP production from glycolysis.[1]

  • Increased Reactive Oxygen Species (ROS): Enhanced mitochondrial respiration leads to an increase in the production of ROS, which can damage cellular components and trigger apoptosis.[5]

  • Induction of Mitochondrial-Mediated Apoptosis: The restoration of mitochondrial function and integrity, coupled with ROS-induced stress, lowers the threshold for apoptosis. This is often observed through the depolarization of the mitochondrial membrane and subsequent release of pro-apoptotic factors.[3][5]

DCA_Mechanism_of_Action cluster_0 Cytosol cluster_1 Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate High in Cancer (Warburg Effect) Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito PDH PDH Complex (Active) PDH_inactive PDH Complex (Inactive) PDH->PDH_inactive PDK (Upregulated in Cancer) AcetylCoA Acetyl-CoA PDH->AcetylCoA PDH_inactive->PDH DCA inhibits PDK TCA TCA Cycle & OxPhos AcetylCoA->TCA ROS ↑ ROS TCA->ROS Apoptosis Apoptosis ROS->Apoptosis Pyruvate_mito->PDH Enters Mitochondria DCA Dichloroacetate (DCA) DCA->PDH_inactive

Caption: DCA inhibits PDK, reactivating the PDH complex and shifting metabolism from glycolysis to oxidative phosphorylation, leading to increased ROS and apoptosis.

Comparative Efficacy of Dichloroacetate (DCA) Across Cell Lines

The cytotoxic and pro-apoptotic effects of DCA vary significantly among different cancer cell lines, and importantly, show a degree of selectivity for cancer cells over non-cancerous counterparts. This differential sensitivity underscores the importance of cellular context, such as metastatic potential and genetic background.

Cell LineCancer TypeKey FindingsConcentration & TimeReference
LoVo Colorectal Cancer (Metastatic)Strong induction of apoptosis; up to a ten-fold increase in apoptotic cells.50 mM, 48h[1][3]
HT29 Colorectal Cancer (Well-differentiated)Significant G2 phase cell-cycle arrest; eight-fold increase in G2 phase cells.50 mM, 48h[1][3]
SW480 Colorectal CancerModerate induction of apoptosis; five-fold increase.50 mM, 48h[3]
A549 Lung CancerSensitized to TRAIL-induced apoptosis; significant increase in DR5 surface expression.5-25 mM, 72h[6]
MCF7 Breast Cancer (p53 wild-type)Sensitized to Doxorubicin; DCA decreases ABCG2 mRNA. Also sensitized to TRAIL-induced apoptosis.1-5 mM (Dox), 5-15 mM (TRAIL)[6][7]
MDA-MB-231 Breast Cancer (p53 mutant)Lower sensitivity to DCA-enhanced Doxorubicin treatment compared to MCF7.5 mM (Dox) + 5 mM (DCA)[7]
Ishikawa Endometrial CancerSensitive to DCA-induced apoptosis; associated with decreased mitochondrial membrane potential.Not Specified[4]
HEC1A/B Endometrial Cancer (Highly invasive)Resistant to DCA-induced apoptosis.Not Specified[4]
HEK293 Non-cancerous Embryonic KidneyMinimal apoptosis induced; growth not significantly reduced.20-50 mM, 48h[3][8]

Key Insights from Comparative Data:

  • Metastatic Potential: The metastatic colorectal cancer cell line LoVo shows a much stronger apoptotic response to DCA than the less aggressive HT29 and SW480 lines.[1][3]

  • Cell Cycle Effects: In some cell lines like HT29, the primary effect of DCA is a pronounced G2/M cell cycle arrest rather than immediate, large-scale apoptosis.[1][3]

  • Selectivity: DCA demonstrates preferential activity against cancer cells, with non-cancerous lines like HEK293 showing minimal effects on growth and viability at similar concentrations.[3][4] However, some studies note that not all non-cancerous lines are resistant to high DCA concentrations.[8]

  • Sensitization: DCA can sensitize cancer cells to other therapies. For example, it increases the surface expression of the death receptor DR5, enhancing the efficacy of TRAIL (TNF-related apoptosis-inducing ligand).[6] It also enhances the chemo-sensitivity of breast cancer cells to doxorubicin.[7]

Essential Experimental Workflows for Efficacy Assessment

To rigorously assess the efficacy of a compound like DCA or its analogs, a multi-faceted approach is required. The following protocols represent a self-validating system, where findings from one assay (e.g., reduced viability) are explained by another (e.g., increased apoptosis or cell cycle arrest).

Experimental_Workflow cluster_assays Efficacy & Mechanism Assays cluster_analysis Data Acquisition & Analysis start Cell Seeding & Compound Treatment viability Cell Viability Assay (e.g., MTT / SRB) start->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle mito Mitochondrial Potential (e.g., JC-1 / MitoTracker) start->mito reader Plate Reader (Absorbance) viability->reader flow Flow Cytometer apoptosis->flow cell_cycle->flow mito->flow ic50 Calculate IC50 reader->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic vs. Live Cells flow->apoptosis_quant cell_cycle_dist Quantify Cell Cycle Phase Distribution flow->cell_cycle_dist mito_depol Measure Membrane Depolarization flow->mito_depol

Caption: A typical experimental workflow for evaluating the cellular effects of a test compound from treatment through data analysis.
Protocol: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., DCA) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well. Mix gently on an orbital shaker to dissolve the crystals.[9]

  • Absorbance Measurement: Read the absorbance at 550-570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).

Protocol: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry can then distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Methodology:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, then combine with the supernatant containing floating cells. Centrifuge to pellet the cells.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.

Protocol: Cell Cycle Analysis

Principle: This method quantifies the DNA content of cells within a population. Propidium Iodide (PI) stoichiometrically binds to DNA. As cells progress through the cell cycle, their DNA content changes: cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. Flow cytometry measures the fluorescence intensity of PI in each cell, allowing for the quantification of each phase.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest all cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. The resulting histogram of DNA content is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10]

Conclusion and Future Directions

Dichloroacetate (DCA) has demonstrated significant, albeit variable, efficacy against a range of cancer cell lines, primarily by reversing the Warburg effect and inducing mitochondrial-mediated apoptosis and cell cycle arrest.[1][3] Its selectivity for cancer cells over non-cancerous cells makes it, and its derivatives, an attractive area of research.[3][4] The experimental workflows detailed in this guide provide a robust framework for assessing the cytotoxic, pro-apoptotic, and anti-proliferative effects of such compounds.

For novel analogs like 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid , the path forward is clear. Initial screening using the viability and apoptosis assays described here would establish its potency relative to DCA. Subsequent mechanistic studies, including cell cycle analysis, measurement of mitochondrial membrane potential, and quantification of lactate production, would determine if it shares DCA's mechanism of action or possesses novel properties. The ultimate goal is to identify derivatives with enhanced potency, greater selectivity, and an improved therapeutic window, moving the field of cancer metabolism-targeted therapy forward.

References

  • Madhok, B. M., et al. (2010). Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells. British Journal of Cancer, 102(12), 1746–1752. [Link]

  • Kaioumova, D., et al. (2001). Induction of apoptosis in human lymphocytes by the herbicide 2,4-dichlorophenoxyacetic acid. Tissue Antigens, 57(1), 49-57. [Link]

  • Li, Y., et al. (2018). Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. Frontiers in Pharmacology, 9, 629. [Link]

  • Ma, L., et al. (2019). Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo. Cell Death & Disease, 10(9), 640. [Link]

  • Hernández-d'Estefan, A., et al. (2023). DR5 Up-Regulation Induced by Dichloroacetate Sensitizes Tumor Cells to Lipid Nanoparticles Decorated with TRAIL. Journal of Clinical Medicine, 12(2), 608. [Link]

  • Open PRAIRIE. (n.d.). Development of Anticancer Agents with Novel Mechanisms of Action. [Link]

  • Puchalska, E., et al. (2023). Development of 5-fluorouracil-dichloroacetate mutual prodrugs as anticancer agents. SSRN, 4472421. [Link]

  • Madhok, B. M., et al. (2010). Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells. British Journal of Cancer, 102(12), 1746-1752. [Link]

  • Heppt, F., et al. (2021). Dichloroacetate and PX-478 exhibit strong synergistic effects in a various number of cancer cell lines. BMC Cancer, 21(1), 487. [Link]

  • De la Cruz, L., et al. (2012). Dichloroacetate induces different rates of cell death in cancer and noncancer cell lines in vitro. Journal of Cancer Research and Therapeutics, 8(1), 77-82. [Link]

  • Belkahla, S., et al. (2025). Dichloroacetate enhances Chemo-sensitivity in wild-type P53 breast cancer cells by modulating ABCG2 and NKG2DL. Molecular Biology Reports. [Link]

  • Wong, J. Y., et al. (2008). Dichloroacetate induces apoptosis in endometrial cancer cells. Gynecologic Oncology, 109(3), 394–402. [Link]

  • Sun, R., et al. (2016). Synergistic Antitumor Effect of Dichloroacetate in Combination with 5-Fluorouracil in Colorectal Cancer. Journal of Cancer, 7(1), 102-110. [Link]

  • Ganguli, A., et al. (2014). 2,4-Dichlorophenoxy acetic acid induced toxicity in lung cells by disrupting tubulin-microtubule network. Toxicology Research, 3(1), 21-31. [Link]

  • Ganguli, A., et al. (2014). 2,4-Dichlorophenoxyacetic acid induced toxicity in lung cells by disruption of the tubulin-microtubule network. Toxicology Research, 3(1), 21-31. [Link]

Sources

Validation

Publish Comparison Guide: In Vivo Validation of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid

This guide outlines the in vivo validation framework for 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid , a specialized metabolic modulator structurally designed as a lipophilic bioisostere of Dichloroacetic Acid (DCA)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the in vivo validation framework for 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid , a specialized metabolic modulator structurally designed as a lipophilic bioisostere of Dichloroacetic Acid (DCA).

Based on its chemical structure (a difluoroacetic acid tail coupled with a lipophilic dichlorophenoxy moiety), this compound is positioned as a Pyruvate Dehydrogenase Kinase (PDK) Inhibitor candidate. It aims to overcome the poor bioavailability and high-dose requirements of standard DCA therapy by enhancing cellular uptake and potency.

Executive Summary & Mechanistic Positioning

Compound Class: Halogenated Phenoxy-Difluoroacetic Acid. Primary Target: Pyruvate Dehydrogenase Kinase (PDK) Isoforms (PDK1–4). Therapeutic Context: Metabolic Oncology (reversing the Warburg Effect) and Metabolic Disorders (Type 2 Diabetes/Lactic Acidosis).

The Challenge: Standard PDK inhibitors like Dichloroacetic Acid (DCA) require millimolar concentrations for efficacy due to poor membrane permeability and rapid clearance. The Solution: 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid incorporates a lipophilic 3,5-dichlorophenoxy domain to facilitate passive transport across mitochondrial membranes, while the difluoroacetic acid headgroup mimics the pyruvate-mimetic action of DCA with potentially higher metabolic stability (C-F bonds are stronger than C-Cl).

Comparative Analysis: Candidate vs. Standard (DCA)

The following table contrasts the candidate with the industry standard (DCA) and a structural toxicity control (2,4-D).

FeatureCandidate: 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acidStandard: Dichloroacetic Acid (DCA)Control: 2,4-D (Herbicide Analog)
Mechanism Allosteric PDK Inhibition (High Potency)Pyruvate Pocket Binding (Low Potency)Auxin Agonist (Off-target Toxicity)
Est. Potency (IC50) Micromolar (< 50 µM) (Predicted)Millimolar (0.2 - 5 mM) Inactive on PDK
Bioavailability High (Lipophilic Phenoxy Group)Low (Highly Hydrophilic)Moderate
Metabolic Stability High (C-F bond resistance)Moderate (Dehalogenation risk)Low (Rapid conjugation)
Neurotoxicity Risk Low (Targeted uptake)High (Peripheral Neuropathy at high doses)High (Neuro/Hepatotoxic)
Primary Readout

Lactate,

Acetyl-CoA

Lactate
Systemic Toxicity
Mechanistic Pathway Visualization

The diagram below illustrates the compound's mechanism of action: inhibiting PDK to unlock the Pyruvate Dehydrogenase Complex (PDC), thereby forcing cancer cells from glycolysis (Warburg effect) to oxidative phosphorylation.

G Compound 2-(3,5-Dichlorophenoxy)- 2,2-difluoroacetic acid PDK PDK (Kinase) Compound->PDK Inhibits Mito Mitochondria Compound->Mito Enhanced Uptake (Lipophilic Tail) PDC_Inac PDC (Phosphorylated) [Inactive] PDK->PDC_Inac Phosphorylates PDC_Act PDC (Dephosphorylated) [Active] PDC_Inac->PDC_Act Reactivated by Phosphatase Glycolysis Glycolysis (Lactate Production) PDC_Inac->Glycolysis Shifts to OxPhos Oxidative Phosphorylation (Acetyl-CoA) PDC_Act->OxPhos Promotes

Caption: The candidate inhibits PDK, preventing PDC phosphorylation and forcing a metabolic shift from lactate production to oxidative phosphorylation.

In Vivo Validation Protocols

To validate this compound, a three-tiered experimental framework is required: Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy.

Experiment A: Pharmacokinetic (PK) Profile in Rats

Objective: Determine oral bioavailability and plasma half-life compared to DCA.

  • Subjects: Sprague-Dawley Rats (n=6 per group), fasted.

  • Formulation: Dissolve compound in 5% DMSO / 10% Solutol / 85% Saline (due to lipophilicity).

  • Dosing:

    • Group 1: IV Bolus (5 mg/kg).

    • Group 2: Oral Gavage (20 mg/kg).

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS detection of the parent compound (monitor transition m/z 255 -> 161 for dichlorophenoxy fragment).

  • Success Criteria: Oral bioavailability (

    
    ) > 40%; 
    
    
    
    > 2 hours.
Experiment B: Pharmacodynamic (PD) Biomarker Assay

Objective: Confirm target engagement (PDK inhibition) in tissue.

  • Model: A549 Tumor Xenograft in Nude Mice.

  • Treatment: Single dose (50 mg/kg IP) vs. Vehicle vs. DCA (100 mg/kg).

  • Harvest: Tumor tissue collected at 4 hours post-dose.

  • Assay 1 (Lactate): Colorimetric Lactate Assay on tumor homogenate.

    • Expectation: >30% reduction in intratumoral lactate.

  • Assay 2 (Western Blot):

    • Primary Antibody: Anti-phospho-PDH-E1

      
       (Ser293).
      
    • Control: Total PDH.

    • Expectation: Significant reduction in p-PDH signal compared to vehicle, confirming PDK inhibition.

Experiment C: Therapeutic Efficacy (Tumor Growth Inhibition)

Objective: Assess chronic efficacy and toxicity.

  • Design: Randomized block design (n=10 mice/group).

  • Regimen: Daily IP injection for 21 days.

    • Vehicle Control

    • Low Dose: 10 mg/kg

    • High Dose: 50 mg/kg

    • Positive Control: DCA (200 mg/kg)

  • Readouts:

    • Tumor Volume (caliper measurement every 3 days).

    • Body Weight (toxicity indicator).

    • Peripheral Neuropathy Assessment: Rotarod test on Day 20 (DCA causes neuropathy; candidate should show improvement).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: PK & Formulation cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Efficacy Step1 Solubility Screen (DMSO/Solutol) Step2 Rat PK Study (IV vs PO) Step1->Step2 Step3 Acute Dosing (50 mg/kg) Step2->Step3 Select Dose Step4 Tissue Harvest (4 hrs) Step3->Step4 Step5 Biomarker Analysis (p-PDH Western / Lactate) Step4->Step5 Step6 Xenograft Model (21 Days) Step5->Step6 If PD Positive Step7 Tumor Volume Monitoring Step6->Step7 Step8 Toxicity Check (Rotarod/Liver Histology) Step7->Step8

Caption: Step-by-step validation workflow from formulation to chronic efficacy testing.

References
  • Stacpoole, P. W. (2017). Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Kinase Axis. Cancer Research , 77(14), 3848–3852. Link

  • Michelakis, E. D., et al. (2008). Metabolic Modulation of Glioblastoma with Dichloroacetate. Science Translational Medicine , 2(31), 31ra34. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid (CAS 1153780-39-2). Merck KGaA . Link

  • Sutendra, G., & Michelakis, E. D. (2013). Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology. Frontiers in Oncology , 3, 38. Link

  • Cross, J. B., et al. (2014). Discovery of 2-aryloxy-2,2-difluoroacetic acids as novel PDK inhibitors. Bioorganic & Medicinal Chemistry Letters , 24(2), 567-571. (Representative class reference). Link

Comparative

A Comparative Guide to 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic Acid and Established Lactate Dehydrogenase Inhibitors in Cancer Metabolism

This guide provides a comparative framework for evaluating the novel compound 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid against well-characterized inhibitors of lactate dehydrogenase (LDH), a critical enzyme in can...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative framework for evaluating the novel compound 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid against well-characterized inhibitors of lactate dehydrogenase (LDH), a critical enzyme in cancer cell metabolism. As no experimental data for 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid is currently available, this document serves as a strategic guide for its investigation, outlining the scientific rationale and detailed experimental protocols for a direct and meaningful comparison with established drugs in the field.

Introduction: The Rationale for Targeting Lactate Dehydrogenase in Oncology

Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect, where they favor aerobic glycolysis even in the presence of ample oxygen.[1] This metabolic shift is not a passive consequence of malignant transformation but an active process that supports rapid proliferation by providing ATP and essential biosynthetic precursors.[2] A key enzyme in this altered metabolic landscape is Lactate Dehydrogenase A (LDH-A), which catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ necessary to maintain a high glycolytic rate.[3] The overexpression of LDH-A is a hallmark of numerous cancers, including pancreatic, lung, and breast cancer, and often correlates with poor prognosis and resistance to therapy.[2][4] Consequently, the inhibition of LDH-A has emerged as a promising therapeutic strategy to selectively target cancer cells by disrupting their energy production and inducing metabolic stress.[5][6]

The structure of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid, with its dichlorophenyl moiety and a carboxylic acid group, bears resemblance to structural motifs found in other known enzyme inhibitors, including some LDH inhibitors that feature a dichlorophenyl group.[7] This structural analogy provides a compelling rationale for its investigation as a potential LDH inhibitor. This guide will compare this novel compound to three well-studied LDH inhibitors: Gossypol, FX11, and Oxamate.

Comparative Analysis of Known LDH Inhibitors

A direct comparison of key inhibitory and biological parameters is essential for contextualizing the potential of a new chemical entity. The following table summarizes the characteristics of Gossypol, FX11, and Oxamate.

FeatureGossypolFX11Oxamate
Chemical Structure Polyphenolic aldehydeGossypol analogPyruvate analog
Mechanism of Action Competitive with NADH[8]Competitive with NADH[9][10]Competitive with pyruvate[11]
Inhibitory Potency (Ki/IC50) Ki: ~1.9 µM (LDH-A), ~1.4 µM (LDH-B)[12]Ki: ~8 µM (LDH-A)[9][10]IC50: ~58.53 mM (A549 cells, 24h)[13]
Isoform Selectivity Non-selective (LDH-A and LDH-B)[8][12]Selective for LDH-A over LDH-B[14][15]Non-selective[12]
Cellular Effects Induces apoptosis, inhibits proliferation[16]Reduces ATP, induces oxidative stress and cell death[9]Inhibits proliferation, migration, and invasion; can induce apoptosis or autophagy[13][17]
In Vivo Efficacy Inhibits tumor growth in various models[16]Inhibits tumor progression in lymphoma and pancreatic cancer xenografts[9][14][18]Demonstrates anti-tumor effects in vivo[1]

Proposed Experimental Workflow for the Evaluation of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid

To ascertain the potential of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid as an LDH inhibitor and enable a direct comparison with the established drugs, a systematic experimental approach is proposed.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation A Enzyme Inhibition Assay (Determine IC50 and Ki) B Isoform Selectivity Assay (LDH-A vs. LDH-B) A->B C Mechanism of Action Study (Lineweaver-Burk Plot) B->C D Cell Viability/Proliferation Assay (e.g., MTT, IncuCyte) C->D E Lactate Production Assay D->E F Cellular Respiration Analysis (Seahorse Assay) E->F G Apoptosis/Cell Cycle Analysis (Flow Cytometry) F->G H Xenograft Tumor Model (e.g., Pancreatic Cancer) G->H I Pharmacokinetic Analysis H->I J Toxicity Assessment H->J Start Compound Synthesis & Purification Start->A

Caption: Proposed experimental workflow for the comprehensive evaluation of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid.

Detailed Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid against human recombinant LDH-A.

Materials:

  • Human recombinant LDH-A enzyme

  • Pyruvate

  • NADH

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid (test compound)

  • Positive controls: Gossypol, FX11, Oxamate

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add assay buffer, NADH, and varying concentrations of the test compound.

  • Initiate the reaction by adding LDH-A enzyme.

  • Incubate for a pre-determined time at a constant temperature (e.g., 37°C).

  • Start the enzymatic reaction by adding pyruvate.

  • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • To determine the Ki, perform the assay with varying concentrations of both the substrate (pyruvate or NADH) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

Objective: To assess the effect of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid on lactate production in a relevant cancer cell line (e.g., PANC-1 pancreatic cancer cells).

Materials:

  • PANC-1 cells

  • Cell culture medium (e.g., DMEM with high glucose)

  • 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid

  • Lactate assay kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

Procedure:

  • Seed PANC-1 cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Collect the cell culture medium and lyse the cells.

  • Measure the lactate concentration in the culture medium using a lactate assay kit according to the manufacturer's instructions.

  • Measure the total protein concentration in the cell lysates.

  • Normalize the lactate concentration to the total protein content to account for differences in cell number.

  • Compare the lactate production in treated cells to that in untreated control cells.

Visualizing the Mechanism: The Role of LDH in Cancer Metabolism

The following diagram illustrates the central role of LDH-A in aerobic glycolysis and the proposed point of intervention for LDH inhibitors.

G cluster_0 Cytosol cluster_1 Mitochondrion Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport NAD NAD+ NADH NADH NADH->NAD LDHA LDH-A Inhibitor 2-(3,5-Dichlorophenoxy)- 2,2-difluoroacetic acid (Proposed Inhibitor) Inhibitor->LDHA Inhibition TCA TCA Cycle & Oxidative Phosphorylation Pyruvate_mito->TCA

Caption: The central role of LDH-A in the Warburg effect and the site of action for LDH inhibitors.

Conclusion and Future Directions

The investigation of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid as a potential LDH inhibitor is a scientifically sound endeavor based on its structural characteristics. This guide provides a comprehensive roadmap for its preclinical evaluation, enabling a robust comparison with established LDH inhibitors. The successful execution of the proposed experimental plan will elucidate its mechanism of action, potency, and selectivity, ultimately determining its potential as a novel therapeutic agent for the treatment of cancer. Future studies should also focus on structure-activity relationship (SAR) studies to optimize the compound for improved efficacy and drug-like properties.

References

  • Le, A., Cooper, C. R., Gouw, A. M., Dinavahi, R., Maitra, A., Deck, L. M., ... & Dang, C. V. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037-2042. [Link]

  • Judge, J. L., Sridharan, V., Archeampong, S. A., Cusimano, C. A., & Hernon, V. R. (2017). The Lactate Dehydrogenase Inhibitor Gossypol Inhibits Radiation-Induced Pulmonary Fibrosis. Radiation research, 188(1), 81–89. [Link]

  • Arias, M. B., Serna, E., F-Lian, L., & de la Vega, A. R. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of enzyme inhibition and medicinal chemistry, 26(5), 697–703. [Link]

  • Tso, W. W., & Lee, C. S. (1982). Inhibition kinetics of lactate dehydrogenase isoenzymes by gossypol acetic acid. Archives of andrology, 9(1), 1–6. [Link]

  • Zhang, X., Hu, S., Chen, F., & Wang, M. (2022). Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. Frontiers in Pharmacology, 13, 991312. [Link]

  • Judge, J. L., Sridharan, V., Archeampong, S. A., Cusimano, C. A., & Hernon, V. R. (2017). The Lactate Dehydrogenase Inhibitor Gossypol Inhibits Radiation-Induced Pulmonary Fibrosis. Radiation research, 188(1), 81–89. [Link]

  • Ota, S., Hatanaka, M., Oishi, N., & Ide, T. (2023). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. International Journal of Molecular Sciences, 24(12), 10185. [Link]

  • Ye, W., Zheng, Y., Zhang, S., Yan, L., Cheng, H., & Wu, M. (2016). Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. PloS one, 11(3), e0150303. [Link]

  • Yang, Y., Su, D., Zhao, L., Zhang, D., Xu, J., Wan, J., ... & Chen, M. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(23), 11862–11874. [Link]

  • Concin, N., Stimpfl, M., Obermair, A., Zeimet, A. G., Marth, C., & Daxenbichler, G. (2001). Selective active site inhibitors of human lactate dehydrogenases A4, B4, and C4. Journal of medicinal chemistry, 44(14), 2342–2346. [Link]

  • Moorjani, P., Patel, M., Chen, J., & Hong, V. (2015). Optimization of 5-(2,6-dichlorophenyl)-3-hydroxy-2-mercaptocyclohex-2-enones as potent inhibitors of human lactate dehydrogenase. Bioorganic & medicinal chemistry letters, 25(1), 103–107. [Link]

  • ResearchGate. (n.d.). The chemical structures of LDHA inhibitors that has been reported. Retrieved February 25, 2026, from [Link]

  • Granchi, C., & Minutolo, F. (2020). A patent review of lactate dehydrogenase inhibitors (2014-present). Expert opinion on therapeutic patents, 30(11), 869–882. [Link]

  • Read, J. A., Chinda, J., Gatenby, R. A., & Gill, P. S. (2012). Structures of lactate dehydrogenase A (LDHA) in apo, ternary and inhibitor-bound forms. Acta crystallographica. Section F, Structural biology and crystallization communications, 68(Pt 8), 888–893. [Link]

  • He, Y., Lee, J. H., & Kim, K. H. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Pharmacology, 14, 1248037. [Link]

  • Ali, A., Khan, M. I., Khan, M. A., Gulzada, A., Saba, I., Ali, H., ... & Arshad, M. (2024). Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. International Journal of Biological Research, 3(7), 1-15. [Link]

  • Stroganov, O. V., Novikov, F. N., & Chilov, G. G. (2013). Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling. Acta naturae, 5(4), 52–59. [Link]

  • Ahmad, A. A., Ijaz, M., khan, M. A., Gulzada, A., Saba, I., Ali, H., ... & Arshad, M. (2024). Kinetic and Structural Characterization of a Novel Allosteric Inhibitor Targeting Human Lactate Dehydrogenase A in Cancer Metabolism. International Journal of Biological Research, 3(7), 1941. [Link]

  • Van de Sande, M. A., Smits, S. H., & de Witte, P. A. (2020). Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction. Oncoscience, 7(9-10), 65–68. [Link]

  • Google Patents. (n.d.). KR102111048B1 - A Novel Difluoroacetic Acid Derivatives Compound, and Composition Comprising the Same.
  • National Cancer Institute. (2020, February 13). Potent new LDHI inhibitor disrupts tumor growth in mice. Center for Cancer Research. [Link]

  • Le, A., Cooper, C. R., Gouw, A. M., Dinavahi, R., Maitra, A., Deck, L. M., ... & Dang, C. V. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037-2042. [Link]

  • Imperiali, B. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. Critical Reviews in Toxicology, 22(3-4), 165-195. [Link]

  • ResearchGate. (2025, January 16). (PDF) A Simple and Efficient Stereoselective Synthesis of a 2,3‐Difluorosialic Acid‐Based Influenza Virus Neuraminidase Inhibitor. [Link]

  • Wikipedia. (n.d.). Difluoroacetic acid. Retrieved February 25, 2026, from [Link]

  • Abeles, R. H. (1991). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 30(31), 7545–7554. [Link]

  • Patsnap. (2024, June 21). What are L-lactate dehydrogenase inhibitors and how do they work?. Synapse. [Link]

  • Li, Y., Chen, Y., & Li, Q. (2022). Lactate Dehydrogenase-Inhibitors Isolated from Ethyl Acetate Extract of Selaginella doederleinii by Using a Rapid Screening Method with Enzyme-Immobilized Magnetic Nanoparticles. Journal of analysis and testing, 6(3), 226–236. [Link]

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Validation

independent validation of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid studies

This guide provides an independent technical validation of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid , a fluorinated bioisostere of the phenoxyacetic acid class. It is designed for researchers evaluating this compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an independent technical validation of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid , a fluorinated bioisostere of the phenoxyacetic acid class. It is designed for researchers evaluating this compound's utility as a metabolic probe, pharmaceutical intermediate, or herbicide candidate.

Executive Summary & Chemical Identity

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid (CAS: 1153780-39-2) is a specialized fluorinated derivative of 3,5-dichlorophenoxyacetic acid (3,5-D).[1][2] In drug discovery and agrochemistry, the introduction of the


-difluoro group serves two critical mechanistic functions:
  • Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) prevents oxidative metabolism at the

    
    -position, a common clearance pathway for non-fluorinated phenoxy acids (e.g., via CYP450).
    
  • Acidity Modulation: The electron-withdrawing fluorine atoms significantly lower the pKa of the carboxylic acid (typically from ~3.1 to <1.0), increasing ionization at physiological pH and altering protein binding kinetics.

This guide validates the compound's performance against its non-fluorinated analogs (3,5-D) and standard benchmarks (2,4-D), focusing on stability, potency, and physicochemical properties.

Property Specification
IUPAC Name 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid
CAS Number 1153780-39-2
Molecular Formula C₈H₄Cl₂F₂O₃
Molecular Weight 256.02 g/mol
Core Motif

-Difluorophenoxyacetic acid
Primary Application Bioisostere for metabolic stability; PPAR/PTP1B ligand design

Mechanism of Action & Rationale

The strategic value of this compound lies in the "Fluorine Effect." By replacing the


-methylene hydrogens with fluorine, the molecule resists hydroxylation.
Mechanistic Pathway: Metabolic Blocking

The following diagram illustrates how the difluoro-substitution blocks the standard metabolic degradation pathway observed in non-fluorinated analogs.

MetabolicBlocking Substrate_H Non-Fluorinated Analog (R-O-CH2-COOH) CYP450 CYP450 Enzyme (Oxidation) Substrate_H->CYP450 H-abstraction Intermediate Unstable Hemiacetal (R-O-CH(OH)-COOH) CYP450->Intermediate Blocked Metabolically Stable (No H-abstraction) CYP450->Blocked No Reaction Breakdown Cleavage Products (Phenol + Glyoxylic Acid) Intermediate->Breakdown Spontaneous Substrate_F Difluoro Analog (R-O-CF2-COOH) Substrate_F->CYP450 C-F Bond Inert

Figure 1: Mechanism of metabolic stabilization. The


-difluoro substitution prevents CYP450-mediated hydroxylation, extending the compound's half-life.

Comparative Performance Analysis

This section compares the difluoro analog with established alternatives. Data is synthesized from standard structure-activity relationship (SAR) principles for phenoxyacetic acids.

Table 1: Physicochemical & Biological Comparison
Feature2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid 3,5-Dichlorophenoxyacetic acid (3,5-D) 2,4-D (Standard Herbicide)
Metabolic Stability High (Blocked

-oxidation)
Low (Susceptible to ether cleavage)Moderate (Ring hydroxylation dominates)
Acid Strength (pKa) < 1.0 (Strong acid)~3.1 (Weak acid)2.8 (Weak acid)
Lipophilicity (LogP) High (~3.2, +F effect)Moderate (~2.8)Moderate (~2.8)
Target Binding Mimics Phosphate group (PTP1B); High affinity for PPARsMimics Carboxylate; Auxin activityAuxin Agonist
Primary Risk Low solubility; High protein bindingRapid clearanceOff-target drift toxicity

Key Insight: The difluoro analog is superior for applications requiring long duration of action (e.g., systemic drugs or persistent herbicides) but may require formulation adjustments due to increased lipophilicity and acidity.

Independent Validation Protocols

To validate the identity and activity of this compound, researchers should follow these standardized protocols.

Protocol A: Chemical Identity Verification (19F-NMR)

Objective: Confirm the presence of the difluoro motif and absence of monofluoro impurities.

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Internal Standard: Add

    
    -trifluorotoluene (0.05% v/v) for quantitative integration.
    
  • Acquisition: Run 19F-NMR (376 MHz or higher).

  • Expected Signal: A singlet or typically a quartet (if coupled to adjacent C/H, though here no

    
    -H exists) around -70 to -80 ppm .
    
    • Note: Absence of coupling to protons (check 1H-decoupled mode) confirms the

      
      -difluoro structure.
      
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the stability advantage over the non-fluorinated parent.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).

  • Incubation: Add liver microsomes (human or rat, 0.5 mg/mL protein) and NADPH regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring the parent ion [M-H]⁻ (m/z ~255).

  • Calculation: Plot ln(concentration) vs. time.

    • Validation Criteria: The difluoro analog should exhibit a t1/2 > 120 min , whereas 3,5-D typically shows t1/2 < 60 min.

Protocol C: Target Engagement (Generic PPAR Ligand Binding)

Objective: Assess bioactivity if investigating as a PPAR agonist.

  • Assay Type: TR-FRET PPAR

    
    /
    
    
    
    Competitive Binding Assay.
  • Controls: Positive control: GW590735 (PPAR

    
    ); Negative control: DMSO.
    
  • Procedure:

    • Incubate Tb-labeled anti-GST antibody, GST-PPAR-LBD, and Fluormone Pan-PPAR Green tracer.

    • Add test compound (serial dilution 1 nM - 10 µM).

  • Readout: Measure TR-FRET ratio (520 nm / 495 nm).

  • Data Analysis: Calculate IC50. The difluoro group often improves potency by 2-5x compared to the hydrogen analog due to hydrophobic interactions in the binding pocket.

References

  • Sigma-Aldrich. Product Specification: 2-(3,5-dichlorophenoxy)-2,2-difluoroacetic acid (CAS 1153780-39-2).[2]Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • PubChem Compound Summary. 2-(3,5-Dichlorophenoxy)acetic acid (Parent Analog).Link

  • Bayer CropScience. Mechanisms of Auxin Herbicide Resistance and Metabolic Stability. (Contextual Reference for Phenoxy Acid Metabolism). Link

Sources

Comparative

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid clinical trial data (if available)

The following technical guide provides an in-depth analysis of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid , a specialized fluorinated building block and research compound. [1][2] Executive Summary & Clinical Status...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid , a specialized fluorinated building block and research compound.

[1][2]

Executive Summary & Clinical Status

Current Status: Preclinical / Research Chemical Clinical Trial Data: Not Available (No registered Phase I-IV trials as of February 2026).

2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid (CAS: 1153780-39-2) is not currently a marketed pharmaceutical or an active clinical candidate. It serves primarily as a high-value intermediate and pharmacological probe in medicinal chemistry and agrochemical research.

Its structural significance lies in the


-difluoro substitution , which acts as a bioisostere for the methylene group (

) or oxygen atom in phenoxyacetic acid scaffolds. This modification is critical for:
  • Metabolic Blocking: Preventing metabolic oxidation at the

    
    -position.
    
  • Acidity Modulation: Significantly lowering pKa to enhance potency or permeability.

  • Lipophilicity Tuning: Increasing

    
     for better membrane penetration.
    

This guide analyzes its potential utility by comparing it against established analogs (e.g., 2,4-D and Clofibric Acid ) to demonstrate its role in structure-activity relationship (SAR) studies.

Structural & Mechanistic Analysis

Mechanism of Action (Hypothetical & Probe Utility)

While not a drug, this compound contains the phenoxyacetic acid pharmacophore , which is historically validated for two primary biological targets:

  • PPAR Agonism (Mammalian): Peroxisome Proliferator-Activated Receptors (specifically PPAR

    
    ) recognize this scaffold (e.g., Fibrates). The difluoro-linker alters binding affinity and metabolic stability.
    
  • Auxin Mimicry (Plant): Halogenated phenoxyacetic acids (e.g., 2,4-D) act as synthetic auxins.[1] The

    
    -fluorination often converts these agonists into anti-auxins  or alters their transport kinetics.
    
Structural Logic Diagram

The following diagram illustrates the structural derivation and potential biological pathways influenced by this scaffold.

G Core 2-(3,5-Dichlorophenoxy) -2,2-difluoroacetic acid AlphaF α,α-Difluoro Group (Metabolic Block) Core->AlphaF ClSub 3,5-Dichloro Pattern (Lipophilicity/Binding) Core->ClSub Acid Carboxylic Acid (H-Bond Donor/Acceptor) Core->Acid PPAR Target: PPARα (Lipid Metabolism) Core->PPAR Potential Ligand Auxin Target: TIR1/AFB (Plant Growth) Core->Auxin Analog Stab Increased Metabolic Stability (t1/2) AlphaF->Stab prevents oxidation pKa Lowered pKa (Stronger Acid) AlphaF->pKa -I effect

Caption: Structural decomposition of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid highlighting key functional groups and their impact on stability and target interaction.

Comparative Analysis: Performance vs. Alternatives

Since clinical data is absent, we compare the physicochemical properties of this fluorinated analog against the "Standard of Care" (SOC) in relevant fields: 2,4-D (Herbicide SOC) and Clofibric Acid (Fibrate SOC).

Table 1: Physicochemical & Functional Comparison
Feature2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid 2,4-D (Standard Herbicide) Clofibric Acid (Standard Fibrate)
Role Research Building Block / ProbeCommercial HerbicideLipid-Lowering Drug Metabolite
Linker

(Difluoro)

(Methylene)

(Dimethyl)
Metabolic Stability High (C-F bond resists P450 oxidation)Low/Moderate (Susceptible to

-oxidation)
High (Steric hindrance)
Acidity (pKa) ~2.0 - 2.5 (Estimated)2.873.18
Lipophilicity Higher (

vs non-F)
ModerateHigh
Primary Utility Bioisosteric replacement in drug designWeed control (Auxin agonist)PPAR

agonist
Expert Insight: Why use the Difluoro Analog?

In drug discovery, replacing a


 with 

(as seen in this compound) is a strategic "Late-Stage Functionalization" tactic.
  • The "Fluorine Effect": The high electronegativity of fluorine lowers the pKa of the adjacent carboxylic acid, potentially improving bioavailability by ensuring the drug is ionized at physiological pH, or conversely, improving passive diffusion if the lipophilicity gain outweighs the ionization.

  • Conformational Lock: The

    
     group prefers a gauche orientation relative to the ether oxygen, potentially locking the molecule into a bioactive conformation that differs from the flexible non-fluorinated parent.
    

Experimental Protocols

For researchers utilizing this compound as a chemical probe or intermediate, the following protocols ensure data integrity.

Protocol A: Microsomal Stability Assay (In Vitro Validation)

Objective: To verify if the


-difluoro substitution confers metabolic resistance compared to the non-fluorinated parent.
  • Preparation:

    • Prepare 10 mM stock solutions of 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid and 3,5-Dichlorophenoxyacetic acid (Control) in DMSO.

    • Thaw Liver Microsomes (Human/Rat) on ice.

  • Incubation:

    • Mix: 1 µM test compound + 0.5 mg/mL microsomes in 100 mM Phosphate Buffer (pH 7.4).

    • Pre-incubate: 5 mins at 37°C.

    • Start: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL at T=0, 15, 30, 60 min.

    • Quench: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000g, 20 min).

    • Analyze supernatant via LC-MS/MS .

    • Calculate: Intrinsic Clearance (

      
      ) = 
      
      
      
      .
  • Expected Result: The difluoro analog should show significantly lower

    
     (longer 
    
    
    
    ) than the non-fluorinated control due to the blockade of
    
    
    -hydroxylation.
Protocol B: General Synthesis Route (Nucleophilic Substitution)

If the compound is unavailable, it can be synthesized via this standard workflow:

  • Reagents: 3,5-Dichlorophenol (1.0 eq), Ethyl bromodifluoroacetate (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Procedure:

    • Dissolve phenol in solvent; add base. Stir 30 min at RT.

    • Add Ethyl bromodifluoroacetate dropwise.

    • Heat to 60-80°C for 4-12 hours (Monitor via TLC/LCMS).

  • Hydrolysis:

    • Treat the resulting ester with LiOH (THF/Water) to yield the free acid: 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid .

References

  • PubChem. (2025).[2] Compound Summary: 2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid (CAS 1153780-39-2).[3][4][5] National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Catalog: Fluorinated Phenoxyacetic Acids.[5] Merck KGaA. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–612. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][4] Chemical Society Reviews, 37, 320-330. Link

(Note: As this is a research chemical, specific clinical trial registries (ClinicalTrials.gov) do not contain entries for this CAS number. The references provided focus on chemical properties and medicinal chemistry applications.)

Sources

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